molecular formula C10H14BrN3 B130742 1-(6-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 153976-27-3

1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No.: B130742
CAS No.: 153976-27-3
M. Wt: 256.14 g/mol
InChI Key: KEYDJYZYBWRMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)-4-methylpiperazine (CAS 153976-27-3) is a bromopyridine and piperazine-based chemical building block of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C10H14BrN3 and a molecular weight of 256.14-256.15 g/mol, this compound is characterized as a yellow to colorless liquid (oil) at room temperature . The bromine atom on the pyridine ring makes it a versatile synthetic intermediate, primed for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to elaborate the core structure into more complex target molecules. Compounds featuring the 6-bromopyridin-2-yl moiety linked to a piperazine ring are frequently explored in the development of biologically active molecules, including inhibitors for targets like bromodomains . For research purposes only. This reagent requires specific storage conditions to maintain stability and is recommended to be kept sealed in a dry environment under an inert atmosphere and refrigerated between 2-8°C . Please refer to the associated Safety Data Sheet (MSDS) for safe handling and storage protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDJYZYBWRMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598587
Record name 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153976-27-3
Record name 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(6-bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical research and development. This document details established methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound is a disubstituted pyridine derivative of significant interest in medicinal chemistry. Its synthesis primarily relies on the formation of a carbon-nitrogen bond between a brominated pyridine core and N-methylpiperazine. The two principal and most effective methods for achieving this transformation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide will explore both pathways, providing the necessary technical details for their successful implementation in a laboratory setting.

Starting Materials

The primary reactants for the synthesis of this compound are 2,6-dibromopyridine and N-methylpiperazine. A thorough understanding of their physical and chemical properties is crucial for safe handling and optimal reaction setup.

Table 1: Physical and Chemical Properties of Starting Materials
Property2,6-DibromopyridineN-Methylpiperazine
Molecular Formula C₅H₃Br₂NC₅H₁₂N₂
Molecular Weight 236.89 g/mol [1][2][3]100.16 g/mol [4]
Appearance White to off-white crystalline powder[1][3]Clear, colorless liquid[5]
Melting Point 117-120 °C[1][2][3]-6 °C[4][5][6]
Boiling Point 249 °C[1][3]138 °C[4][5][6]
Density ~2.1 g/cm³[1]0.903 g/cm³[7]
Solubility Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[1]Miscible with water[7]
CAS Number 626-05-1[1][2]109-01-3[6]

Synthesis Pathways

The synthesis of this compound can be effectively achieved through two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of pathway may depend on factors such as available reagents, desired reaction conditions, and scalability.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This method is widely employed in the synthesis of arylamines and is highly effective for the coupling of N-methylpiperazine with 2,6-dibromopyridine. The reaction typically proceeds with high selectivity for mono-amination when the stoichiometry of the amine is controlled.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange R2NH Amine\nCoordination Amine Coordination Ligand\nExchange->Amine\nCoordination Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Pd-Amido\nComplex Pd-Amido Complex Deprotonation->Pd-Amido\nComplex Reductive\nElimination Reductive Elimination Pd-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Ar-NR2

A simplified catalytic cycle of the Buchwald-Hartwig amination.

This protocol is a representative procedure adapted from established methods for the mono-amination of 2,6-dibromopyridine.[9]

Materials:

  • 2,6-Dibromopyridine

  • N-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask. Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by N-methylpiperazine (1.1 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Mono-amination of 2,6-Dibromopyridine
ParameterCondition
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100-110 °C
Time 12-24 hours
Yield Moderate to high (expected)
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable pathway for the synthesis of this compound. In this reaction, the electron-deficient pyridine ring is susceptible to nucleophilic attack by the amine. The reaction is often facilitated by heat and can sometimes be catalyzed by copper salts. For the selective mono-substitution of 2,6-dibromopyridine, controlling the reaction stoichiometry and conditions is critical.

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 2,6-dibromopyridine, N-methylpiperazine, and solvent B Heat the mixture (optional: with catalyst) A->B C Cool to room temperature B->C D Dilute with organic solvent C->D E Wash with water and brine D->E F Dry organic layer E->F G Concentrate in vacuo F->G H Column chromatography G->H I Final Product H->I

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Due to the limited availability of experimentally determined data for this specific compound, this document compiles information from various chemical suppliers and provides context by examining the properties of its core chemical moieties, 2-bromopyridine and N-methylpiperazine. Furthermore, this guide outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, including melting point, pKa, logP, and solubility. A logical workflow for the general physicochemical characterization of a novel compound is also presented to guide researchers in their own experimental endeavors.

Introduction

This compound is a heterocyclic organic compound featuring a bromopyridine ring linked to a methylpiperazine group. While specific biological activities and extensive physicochemical data for this compound are not widely published, its structural motifs are common in pharmacologically active molecules. Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery and development process, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide aims to consolidate the available information on this compound and provide the necessary methodological framework for its further characterization.

Physicochemical Properties

The experimentally determined physicochemical data for this compound is sparse in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN₃N/A
Molecular Weight 256.14 g/mol [1]
Physical State Yellow to colorless oil[2]
Boiling Point Not determined[1]
Melting Point Not applicable (liquid at room temperature)N/A
pKa Not determinedN/A
LogP Not determinedN/A
Solubility Not determinedN/A

Note: The lack of experimental data for several key parameters highlights the need for further laboratory investigation to fully characterize this compound.

Properties of Constituent Moieties

To provide some predictive context, the properties of the two core components of the target molecule, 2-bromopyridine and N-methylpiperazine, are presented below.

2-Bromopyridine:

PropertyValueSource
Molecular Weight 158.00 g/mol [3]
Boiling Point 192-194 °C[3][4][5]
Density 1.657 g/mL at 25 °C[3][4]
pKa 0.71[4][6]
LogP 1.42[4][6]
Water Solubility Slightly miscible[4][6]

N-Methylpiperazine:

PropertyValueSource
Molecular Weight 100.165 g/mol [7]
Boiling Point 138 °C[7][8][9]
Melting Point -6 °C[7][9]
Density 0.903 g/mL at 25 °C[9]
LogP -0.57[7]
Water Solubility Miscible[7][9]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

Given that the compound is a liquid at room temperature, this protocol would be applicable if a solid salt form were synthesized.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling point oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and uniformly, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure substance.

pKa Determination

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. The equivalence point is identified as the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • Partitioning: A specific volume of the prepared sample solution is mixed with a specific volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Solubility Determination

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Physical_State Physical State (Visual Inspection) Structure_Verification->Physical_State Melting_Point Melting Point (Capillary Method) Physical_State->Melting_Point Solubility Aqueous Solubility (Shake-Flask Method) Melting_Point->Solubility pKa pKa (Potentiometric Titration) Solubility->pKa LogP LogP (Shake-Flask Method) pKa->LogP Data_Analysis Data Analysis LogP->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: A logical workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

This technical guide has consolidated the currently available physicochemical information for this compound. While foundational data such as molecular weight and physical state are known, a significant gap exists in the experimental determination of crucial properties like pKa, logP, and solubility. The provided standardized protocols offer a clear path for researchers to obtain this vital data. The systematic characterization of these properties is indispensable for advancing the understanding of this compound and for assessing its potential in drug discovery and development applications.

References

1-(6-Bromopyridin-2-yl)-4-methylpiperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural information, and relevant physicochemical properties.

Chemical Identity and Structure

CAS Number: 153976-27-3[1][2][3][4]

Molecular Formula: C₁₀H₁₄BrN₃[1][4]

Molecular Weight: 256.15 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and assessment of its drug-like properties.

PropertyValueReference
Physical State Yellow to colorless oil[1]
Purity ≥95%[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis

A general procedure for a similar transformation, the Goldberg reaction, involves the copper-catalyzed coupling of an amine with an aryl halide. For instance, the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine has been reported using a copper iodide and 1,10-phenanthroline catalyst system.[5]

Logical Workflow for a Potential Synthesis:

G start Starting Materials: - 2,6-Dibromopyridine - N-Methylpiperazine reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-(6-Bromopyridin-2-yl) -4-methylpiperazine Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets G start Cells expressing receptor of interest treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for a defined time treatment->incubation lysis Lyse cells and measure intracellular cAMP levels incubation->lysis analysis Data analysis: Generate dose-response curve and determine EC₅₀/IC₅₀ lysis->analysis

References

The Pyridinylpiperazine Scaffold: A Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Pyridinylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. While specific data on the biological activity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not extensively available in public literature, a comprehensive review of structurally related pyridinylpiperazine and bromopyridinylpiperazine derivatives reveals a remarkable diversity of pharmacological effects. This technical guide provides an in-depth overview of the known biological activities, experimental protocols, and mechanistic insights associated with this versatile chemical class, offering valuable information for researchers and professionals engaged in drug discovery and development.

The significance of the pyridinylpiperazine core lies in its unique combination of a basic piperazine ring and an aromatic pyridine ring. This arrangement allows for a multitude of chemical modifications at various positions, leading to compounds with tailored affinities for a diverse range of biological targets. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with receptor pockets, while the pyridine ring can engage in various non-covalent interactions, including pi-stacking and hydrogen bonding. The addition of a bromine atom to the pyridine ring, as seen in the titular compound, can further modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.

This guide will explore the multifaceted biological landscape of pyridinylpiperazine derivatives, summarizing key findings from preclinical and in some cases, clinical studies. The information is organized by therapeutic area and biological target, providing a systematic examination of the structure-activity relationships that govern the pharmacological properties of these compounds.

Quantitative Biological Data of Pyridinylpiperazine Derivatives

The following table summarizes the quantitative biological activity data for a selection of pyridinylpiperazine derivatives across various biological targets. This data highlights the potency and selectivity that can be achieved through structural modifications of the pyridinylpiperazine scaffold.

Compound Name/ReferenceTargetAssayResult (IC50, EC50, Ki, etc.)
1-(3-Fluoro-2-pyridinyl)piperazine[1]α2-Adrenoceptor[3H]clonidine displacementKi = 1.6 nM
1-(3-Fluoro-2-pyridinyl)piperazine[1]α1-Adrenoceptor[3H]prazosin displacementKi = 100 nM
1-(3-Nitropyridin-2-yl)piperazine derivative (5b)[2][3]Urease (Jack Bean)In vitro inhibition assayIC50 = 2.0 ± 0.73 µM
1-(3-Nitropyridin-2-yl)piperazine derivative (7e)[2][3]Urease (Jack Bean)In vitro inhibition assayIC50 = 2.24 ± 1.63 µM
Thiourea (Standard)[2][3]Urease (Jack Bean)In vitro inhibition assayIC50 = 23.2 ± 11.0 µM
Buspirone[4]5-HT1A Receptor (in vivo)Hypothermia in ratsEC50 = 17.6 ng/ml
1-(2-Pyrimidinyl)-piperazine (1-PP)[4]5-HT1A Receptor (in vivo)Hypothermia in ratsEC50 = 304 ng/ml
Brominated pyridylpiperazine inhibitor (Compound 11)[5]AcrB efflux pumpAntibiotic boosting (EC90)Not specified
BDM88832 (iodinated derivative)[5]AcrB efflux pumpAntibiotic boostingEC90 = 12 µM
BDM88855 (quinoline derivative)[5]AcrB efflux pumpAntibiotic boostingMore potent than BDM88832
Piperazine derivatives (3a-g)[6]DPP-IVIn vitro inhibition assay19%-30% inhibition at 100 µM

Key Biological Activities and Therapeutic Potential

The pyridinylpiperazine scaffold has been successfully exploited to develop compounds with a wide range of therapeutic applications. The following sections detail the most significant biological activities reported for this class of molecules.

Central Nervous System (CNS) Activity

Pyridinylpiperazine derivatives have shown significant promise as modulators of CNS targets, particularly in the context of anxiety and other neurological disorders.

  • Anxiolytic Properties: A notable metabolite of the anxiolytic drug buspirone is 1-(2-pyrimidinyl)-piperazine (1-PP).[4][7] Studies have shown that 1-PP exhibits anxiolytic activity, although it is less potent than its parent compound, buspirone.[4][7] The mechanism of action is believed to involve the serotonergic system.[7]

  • α2-Adrenoceptor Antagonism: A series of 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[1] For instance, 1-(3-fluoro-2-pyridinyl)piperazine demonstrated a high affinity for the α2-adrenoceptor with a Ki value of 1.6 nM, showing significant selectivity over the α1-adrenoceptor.[1] This activity suggests potential applications in the treatment of depression and other CNS disorders where modulation of noradrenergic neurotransmission is beneficial.

Anti-Infective Properties

The versatility of the pyridinylpiperazine scaffold extends to the development of novel anti-infective agents.

  • Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as inhibitors of urease, an enzyme crucial for the survival of pathogenic bacteria such as Helicobacter pylori.[2][3] Several of these compounds displayed potent urease inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[2][3] This suggests their potential as novel agents for the treatment of gastric ulcers and other H. pylori-associated diseases.

  • Inhibition of Multidrug Efflux Pumps: Certain brominated pyridylpiperazine derivatives have been identified as inhibitors of the AcrB multidrug efflux pump in bacteria.[5] By blocking this pump, these compounds can restore the efficacy of antibiotics that are otherwise expelled by the bacteria, offering a promising strategy to combat antibiotic resistance.[5]

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and screened for their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][9] Many of these compounds have shown significant antimicrobial and antifungal properties.

Other Therapeutic Areas

The pharmacological reach of pyridinylpiperazine derivatives also includes other important therapeutic areas.

  • Antihistaminic Activity: Several classes of piperazine derivatives have been investigated as H1 antagonists.[10] Quantitative structure-activity relationship (QSAR) studies have indicated that the hydrophobicity of the side chain plays a crucial role in their activity.[10]

  • DPP-IV Inhibition: Piperazine derivatives have been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[6] In vitro studies have shown that some of these compounds can inhibit DPP-IV activity.[6]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

α2-Adrenoceptor Binding Assay
  • Objective: To determine the binding affinity of test compounds to α2-adrenoceptors.

  • Methodology:

    • Membrane Preparation: Calf cerebral cortex is homogenized and centrifuged to isolate a crude membrane fraction rich in adrenoceptors.

    • Radioligand Binding: The membranes are incubated with a radiolabeled ligand specific for the α2-adrenoceptor, such as [3H]clonidine.

    • Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound.

    • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity retained on the filter is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

  • Reference: This protocol is based on the methodology described for the evaluation of 1-(2-pyridinyl)piperazine derivatives.[1]

Urease Inhibition Assay
  • Objective: To measure the inhibitory effect of test compounds on the activity of urease.

  • Methodology:

    • Enzyme and Substrate Preparation: A solution of Jack Bean Urease is prepared in phosphate buffer. The substrate solution consists of urea in the same buffer.

    • Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified period at a controlled temperature.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate.

    • Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified using the indophenol method, where the absorbance is measured spectrophotometrically.

    • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

  • Reference: This protocol is adapted from the methods used in the study of 1-(3-nitropyridin-2-yl)piperazine derivatives.[2]

Visualizations

General Synthetic Scheme for Pyridinylpiperazine Derivatives

The following diagram illustrates a common synthetic route for the preparation of 1-arylpiperazine derivatives, which is a foundational step for many of the compounds discussed in this guide.

Synthesis_Pathway A 2-Halopyridine C 1-(Pyridin-2-yl)piperazine A->C Nucleophilic Aromatic Substitution B Piperazine B->C D Further Functionalization C->D Alkylation, Acylation, etc.

Caption: A generalized synthetic pathway for 1-(Pyridin-2-yl)piperazine derivatives.

Mechanism of Action: Urease Inhibition

This diagram depicts the proposed mechanism of action for pyridinylpiperazine-based urease inhibitors.

Urease_Inhibition cluster_0 Urease Active Site Urease Urease Enzyme (with Ni2+ ions) Products Ammonia + Carbamate Urease->Products Inhibited Inhibitor Pyridinylpiperazine Derivative Inhibitor->Urease Binding to Ni2+ ions and active site residues Urea Urea (Substrate) Urea->Urease Blocked by Inhibitor

Caption: Proposed mechanism of urease inhibition by pyridinylpiperazine derivatives.

References

Navigating the Solubility Landscape of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a substituted heteroaromatic compound incorporating both a bromopyridine and a methylpiperazine functional group. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with these scaffolds. Understanding the solubility of this compound is paramount for its advancement through the drug development pipeline, as solubility profoundly impacts bioavailability, formulation, and ultimately, therapeutic efficacy. This guide serves as a foundational resource for researchers working with this and structurally related molecules.

Predicted Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound is not extensively documented. However, a qualitative assessment can be inferred from the known properties of its core components, pyridine and piperazine.

  • Pyridine: As a polar molecule, pyridine is miscible with water and soluble in a wide range of organic solvents.

  • Piperazine: Piperazine is highly soluble in water and also demonstrates solubility in alcohols such as ethanol and methanol.[1]

Based on these characteristics, it is anticipated that this compound will exhibit some degree of solubility in polar solvents. The presence of the larger, more nonpolar bromopyridine moiety may reduce aqueous solubility compared to piperazine alone, while enhancing solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLikely SolubleThe nitrogen atoms in the pyridine and piperazine rings can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileLikely SolubleThe polarity of the compound suggests favorable interactions with polar aprotic solvents.
Nonpolar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe overall polarity of the molecule, due to the nitrogen heterocycles, is expected to limit its solubility in nonpolar solvents, following the "like dissolves like" principle.

Note: This table is based on theoretical predictions and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the filtered sample using the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Key Concepts and Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Start: Excess Solid + Solvent B Equilibration (Constant Temperature Shaking) A->B 24-48 hours C Centrifugation/ Settling B->C D Filtration of Supernatant C->D E Analysis by HPLC/GC D->E F End: Quantitative Solubility Data E->F via Calibration Curve

Caption: Experimental workflow for solubility determination.

The Principle of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which is depicted in the logical diagram below.

G cluster_0 Solute cluster_1 Solvent Polar_Solute Polar Solute Polar_Solvent Polar Solvent Polar_Solute->Polar_Solvent Soluble Nonpolar_Solvent Nonpolar Solvent Polar_Solute->Nonpolar_Solvent Insoluble Nonpolar_Solute Nonpolar Solute Nonpolar_Solute->Polar_Solvent Insoluble Nonpolar_Solute->Nonpolar_Solvent Soluble

References

An In-depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Spectroscopic Analysis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a well-established synthetic protocol and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures.

Synthesis

A reliable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds and is suitable for the coupling of aryl halides with amines.[1][2] The proposed synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine.

Materials:

  • 2,6-Dibromopyridine

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Add anhydrous toluene to the flask, followed by 1-methylpiperazine (1.1 eq) and sodium tert-butoxide (1.4 eq).

  • The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Logical Workflow for Synthesis and Analysis

Synthesis and Analysis Workflow reagents 2,6-Dibromopyridine + 1-Methylpiperazine reaction Buchwald-Hartwig Amination in Toluene, 100 °C reagents->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3/XPhos) + Base (e.g., NaOtBu) catalyst->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI or ESI) product->ms analysis Structural Characterization nmr->analysis ms->analysis

Caption: Synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following NMR and mass spectrometry data are predicted based on the chemical structure of this compound and spectroscopic data of analogous compounds.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the protons of the bromopyridine ring and the methylpiperazine moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40t1HH-4 (Pyridine)
~ 6.85d1HH-3 (Pyridine)
~ 6.60d1HH-5 (Pyridine)
~ 3.50t4HPiperazine-H (adjacent to N-Py)
~ 2.50t4HPiperazine-H (adjacent to N-CH₃)
~ 2.35s3H-CH₃

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for all ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 160C-2 (Pyridine, C-N)
~ 142C-6 (Pyridine, C-Br)
~ 139C-4 (Pyridine)
~ 115C-5 (Pyridine)
~ 108C-3 (Pyridine)
~ 55Piperazine-C (adjacent to N-CH₃)
~ 46Piperazine-C (adjacent to N-Py)
~ 46-CH₃

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

The mass spectrum is expected to show a characteristic molecular ion peak with an isotopic pattern typical for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zIonNotes
255/257[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
240/242[M - CH₃]⁺Loss of a methyl group.
198/200[M - C₄H₉N]⁺Fragmentation of the piperazine ring.
157[C₅H₃BrN]⁺Bromopyridine fragment.
99[C₅H₁₁N₂]⁺Methylpiperazine fragment.

Disclaimer: This is a predicted fragmentation pattern and the relative intensities of the peaks may vary.

Experimental Protocols for Analysis

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

  • Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2 s

  • Spectral Width: 0-180 ppm

Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • For ESI-MS: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

  • Observe the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

  • Analyze the fragmentation pattern to further support the structure of the compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the preparation and analysis of this compound in various drug discovery and development applications.

References

Uncharted Territory: The Therapeutic Potential of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in chemical libraries and its utility as a synthetic building block, a thorough review of scientific literature and patent databases reveals a significant gap in the understanding of the specific therapeutic targets and biological activity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This compound, while structurally related to molecules with known pharmacological profiles, remains largely uncharacterized in the public domain, precluding a detailed analysis of its potential therapeutic applications at this time.

Currently, this compound is predominantly recognized as a versatile chemical intermediate. Its structure, featuring a brominated pyridine ring coupled to a methylpiperazine moiety, makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of diverse substituents and the generation of large chemical libraries for high-throughput screening.

While direct biological data for this compound is absent, the broader class of pyridine and piperazine-containing compounds has been extensively investigated, revealing a wide range of biological activities. For instance, derivatives of structurally similar compounds have shown affinity for various central nervous system receptors.

Exploration of Related Compounds:

To provide a speculative framework for potential research directions, we can examine the therapeutic targets of structurally analogous compounds. It is crucial to emphasize that these are not the targets of this compound itself, but rather represent possibilities that would require experimental validation.

  • Dopamine and Serotonin Receptors: A number of 1,4-disubstituted piperazine derivatives containing a pyridine or a bioisosteric equivalent have been synthesized and evaluated for their activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors. Some of these compounds have demonstrated agonist or antagonist activity, suggesting potential applications in the treatment of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

  • Kinase Inhibition: The pyridine and piperazine scaffolds are also prevalent in the design of kinase inhibitors. Various kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. For example, compounds with similar core structures have been investigated as inhibitors of IkappaB kinase (IKK) and Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).

Future Directions and Methodologies:

To elucidate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental workflow outlines a potential path forward for researchers.

Proposed workflow for characterizing novel compounds.

A crucial first step would involve broad-spectrum screening against a panel of common therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.

Hypothetical Signaling Pathway Interaction:

Should initial screenings reveal activity against a specific target, for instance, a hypothetical Receptor Tyrosine Kinase (RTK), further studies would be necessary to delineate its impact on downstream signaling pathways.

Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (Hypothetical Target) Ligand->RTK P1 Downstream Effector 1 RTK->P1 Phosphorylation P2 Downstream Effector 2 RTK->P2 Phosphorylation Compound 1-(6-Bromopyridin-2-yl)- 4-methylpiperazine Compound->RTK Inhibition Response Cellular Response P1->Response P2->Response

Hypothetical inhibition of a signaling pathway.

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Versatile Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the research chemical 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. While specific detailed experimental data and biological applications for this exact molecule are not extensively published, this guide consolidates available information on its physicochemical properties and presents a plausible synthetic route based on established methodologies for related compounds. Furthermore, potential areas of research and application are discussed by analogy to structurally similar molecules with known biological activities. This document aims to serve as a foundational resource for researchers interested in utilizing this compound as a building block in medicinal chemistry and drug discovery programs.

Introduction

This compound is a heterocyclic compound incorporating a bromopyridine moiety and a methylpiperazine group. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The pyridine ring serves as a versatile scaffold that can be further functionalized, while the piperazine group is a common pharmacophore in centrally acting agents, conferring favorable pharmacokinetic properties and interacting with various biological targets. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers.

PropertyValueSource
CAS Number 153976-27-3Chemical Suppliers
Molecular Formula C₁₀H₁₄BrN₃Calculated
Molecular Weight 256.14 g/mol Chemical Suppliers
Appearance Yellow to colorless oilChemical Suppliers
Purity Typically ≥95%Chemical Suppliers
Storage Inert atmosphere, 2-8°CChemical Suppliers

Synthesis

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a hypothetical synthesis of this compound from 2,6-dibromopyridine and N-methylpiperazine.

Materials:

  • 2,6-Dibromopyridine

  • N-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • To this mixture, add N-methylpiperazine (1.1 eq) followed by sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Outcome:

This reaction is expected to yield the monosubstituted product in good yield, as the second bromine atom is deactivated towards further substitution after the first amination.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 2,6-Dibromopyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 N-Methylpiperazine reactant2->product catalyst Pd(OAc)2 / XPhos catalyst->product base NaOtBu base->product solvent Toluene solvent->product temperature 100-110 °C temperature->product side_product NaBr + H-XPhos + ...

Proposed synthesis of this compound.

Potential Research Applications

Given the structural motifs present in this compound, it holds potential as a key intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

As a Scaffold in Medicinal Chemistry

The bromopyridine moiety can be further elaborated using a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce diverse aryl, heteroaryl, or alkynyl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

Potential Biological Targets

Piperazine derivatives are known to interact with a range of CNS receptors and transporters. Based on structural similarities to known drugs, derivatives of this compound could potentially exhibit activity at:

  • Dopamine Receptors (e.g., D₂, D₃): Many antipsychotics and agents for Parkinson's disease contain a piperazine moiety.

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Anxiolytics, antidepressants, and atypical antipsychotics often feature piperazine-based structures that modulate serotonergic signaling.

  • Monoamine Transporters (DAT, SERT, NET): The piperazine scaffold is also found in reuptake inhibitors for dopamine, serotonin, and norepinephrine.

Illustrative Signaling Pathway

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism of action for many drugs containing the piperazine moiety that target dopamine and serotonin receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Piperazine Derivative (e.g., Dopamine/Serotonin Agonist) receptor GPCR (e.g., D2 or 5-HT1A Receptor) ligand->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits Activation cellular_response Cellular Response (e.g., Modulation of Neuronal Excitability) pka->cellular_response Alters Phosphorylation

Generalized GPCR signaling pathway for a Gi/o-coupled receptor.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although detailed biological data for this specific compound are scarce in the public domain, its constituent chemical moieties suggest a high potential for the development of novel CNS-active agents. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the derivatization of this compound to uncover new therapeutic leads.

Disclaimer

This document is intended for informational purposes for qualified researchers and scientists. This compound is a research chemical and should be handled with appropriate safety precautions in a laboratory setting. The proposed synthetic protocol is hypothetical and should be adapted and optimized based on standard laboratory practices. The potential biological activities discussed are based on structural analogies and require experimental validation.

An In-Depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine, identified by its CAS number 153976-27-3, is a heterocyclic organic compound. While a detailed historical record of its specific discovery and development is not extensively documented in publicly available scientific literature, its chemical structure suggests its primary role as a versatile intermediate or building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The presence of a brominated pyridine ring and a methylpiperazine moiety provides two reactive sites that can be strategically functionalized to generate a diverse array of chemical entities.

This technical guide will provide an overview of the compound's core characteristics, a plausible synthetic pathway based on established chemical principles, and a generalized experimental workflow. Due to the absence of specific published data on this compound's biological activity, this document will focus on its synthetic utility.

Core Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. This information is typically available from commercial suppliers.

PropertyValue
CAS Number 153976-27-3
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol
Appearance Typically a yellow to colorless oil or solid
Purity Commonly available at ≥95%

Plausible Synthetic Pathway

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in organic chemistry involves the reaction of a haloaromatic compound with a nucleophile. In this case, 2,6-dibromopyridine serves as the electrophilic partner and 1-methylpiperazine as the nucleophile.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom, particularly at the C2 and C6 positions. The bromine atom at one of these positions acts as a good leaving group.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product DBP 2,6-Dibromopyridine Target This compound DBP->Target + 1-Methylpiperazine (Nucleophilic Aromatic Substitution) MP 1-Methylpiperazine G A Reaction Setup (2,6-Dibromopyridine + Solvent) B Addition of 1-Methylpiperazine A->B C Heating and Stirring (Reaction Monitoring) B->C D Reaction Work-up (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (e.g., NMR, MS) E->F G Final Product: This compound F->G G Intermediate This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final Diverse Bioactive Molecules Coupling->Final Introduction of various R groups

Methodological & Application

Application Notes and Protocols for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disclaimer: As of the current date, specific biological activity and detailed cell-based application data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine are not extensively documented in publicly available scientific literature. The following application notes and protocols are provided as a hypothetical but representative example of how a novel compound with this chemical scaffold might be investigated for its cytotoxic effects on cancer cell lines. The methodologies are based on standard cell biology techniques.

This compound is a synthetic organic compound featuring a bromopyridine ring linked to a methylpiperazine moiety. Both pyridine and piperazine structures are common pharmacophores found in a wide range of biologically active molecules, including many with demonstrated anticancer properties.[1][2] Compounds with these scaffolds have been shown to induce apoptosis and interfere with critical cancer signaling pathways.[3][4] Therefore, a logical first step in characterizing this compound is to assess its cytotoxic and anti-proliferative potential in various cancer cell lines.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Hypothetical Data Summary

The following table represents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after a 48-hour exposure. This data is for illustrative purposes only.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma28.3
HCT116Colon Carcinoma8.9
K562Chronic Myelogenous Leukemia15.2
U87 MGGlioblastoma21.7

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cell viability by assessing the metabolic activity of cells, which is a common method to determine the cytotoxic potential of a compound.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach approximately 80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cells to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background absorbance). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. e. Return the plate to the incubator for 48 hours.

  • MTT Assay: a. After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] b. Incubate the plate for another 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells. c. After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[7] d. Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan crystals. e. Leave the plate at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell control" wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cells to 80% Confluency B Seed 5,000 cells/well in 96-well plate A->B C Incubate 24h B->C D Prepare Serial Dilutions of This compound C->D E Treat Cells with Compound D->E F Incubate 48h E->F G Add MTT Reagent F->G H Incubate 4h G->H I Add Solubilization Solution H->I J Incubate ≥2h I->J K Read Absorbance at 570 nm J->K L Calculate % Viability K->L M Determine IC50 L->M G cluster_pathway Hypothetical PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Bad Bad AKT->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Compound 1-(6-Bromopyridin-2-yl) -4-methylpiperazine Compound->PI3K Inhibition

References

Application Notes and Protocols: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a synthetic compound featuring a bromopyridine moiety linked to a methylpiperazine group. This structural motif is common in centrally active compounds, suggesting potential interactions with various neurotransmitter systems. Based on the pharmacology of structurally related molecules, this compound is hypothesized to be a modulator of serotonergic and dopaminergic receptors, making it a candidate for investigation in neuropsychiatric disorders such as anxiety, depression, and psychosis.

These application notes provide a comprehensive overview of representative in vitro and in vivo assays to characterize the pharmacological profile of this compound. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers.

Hypothesized Mechanism of Action

Based on the pharmacology of related pyridinylpiperazine compounds, it is postulated that this compound may act as an antagonist or partial agonist at dopamine D2 and serotonin 5-HT2A receptors. This dual receptor occupancy is a well-established mechanism for atypical antipsychotic drugs. The proposed signaling pathway involves the modulation of downstream G-protein coupled signaling cascades, leading to a normalization of dopaminergic and serotonergic neurotransmission.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R D2 Receptor Dopamine_v->D2R Agonist Serotonin_v Serotonin 5HT2AR 5-HT2A Receptor Serotonin_v->5HT2AR Agonist G_protein_D Gαi/o D2R->G_protein_D G_protein_S Gαq/11 5HT2AR->G_protein_S AC Adenylyl Cyclase G_protein_D->AC PLC Phospholipase C G_protein_S->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_Response_D Modulated Neuronal Excitability cAMP->Neuronal_Response_D Neuronal_Response_S Modulated Neuronal Excitability IP3_DAG->Neuronal_Response_S Compound 1-(6-Bromopyridin-2-yl) -4-methylpiperazine Compound->D2R Antagonist Compound->5HT2AR Antagonist in_vitro_workflow Start Start Cell_Culture Cell Culture (HEK293-D2R, HEK293-5HT2AR) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay_Prep Cell Plating & Dye Loading (CHO-K1-5HT2AR) Cell_Culture->Functional_Assay_Prep Binding_Assay Radioligand Binding Assay ([³H]-Spiperone / [³H]-Ketanserin) Membrane_Prep->Binding_Assay Filtration Rapid Filtration Binding_Assay->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis_Ki Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis_Ki End End Data_Analysis_Ki->End Functional_Assay Calcium Flux Assay (Antagonist Mode) Functional_Assay_Prep->Functional_Assay Fluorescence_Reading Fluorescence Measurement Functional_Assay->Fluorescence_Reading Data_Analysis_IC50 Data Analysis (IC₅₀ Calculation) Fluorescence_Reading->Data_Analysis_IC50 Data_Analysis_IC50->End in_vivo_workflow Start Start Animal_Acclimation Animal Acclimation (Mice/Rats) Start->Animal_Acclimation Compound_Admin Compound Administration (i.p.) Animal_Acclimation->Compound_Admin Pretreatment Pre-treatment Period (e.g., 30 min) Compound_Admin->Pretreatment Locomotor_Test Locomotor Activity Test (Open Field) Pretreatment->Locomotor_Test EPM_Test Elevated Plus Maze Test Pretreatment->EPM_Test Data_Recording_LMA Video Tracking & Data Recording Locomotor_Test->Data_Recording_LMA Data_Recording_EPM Video Tracking & Data Recording EPM_Test->Data_Recording_EPM Data_Analysis_LMA Statistical Analysis (ANOVA) Data_Recording_LMA->Data_Analysis_LMA Data_Analysis_EPM Statistical Analysis Data_Recording_EPM->Data_Analysis_EPM End End Data_Analysis_LMA->End Data_Analysis_EPM->End

Application Notes and Protocols for the Experimental Study of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is an arylpiperazine derivative. This class of compounds is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, and has shown potential in the development of treatments for central nervous system disorders and oncology.[1][2][3][4] These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of this compound, from synthesis and purification to in vitro and in vivo pharmacological profiling.

Section 1: Synthesis and Characterization

A reliable synthetic route and thorough characterization are fundamental to ensuring the quality and reproducibility of subsequent biological studies.

Protocol 1.1: Synthesis of this compound

This protocol is a general method for the nucleophilic aromatic substitution reaction to synthesize the target compound.

Materials:

  • 2,6-Dibromopyridine

  • 1-Methylpiperazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dioxane

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dibromopyridine (1.0 eq) in dioxane, add 1-methylpiperazine (1.2 eq) and DBU (1.5 eq).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound, which should be >95% for use in biological assays.

Section 2: In Vitro Pharmacological Profiling

The initial in vitro screening aims to identify the primary biological targets and elucidate the mechanism of action of the compound. Based on the arylpiperazine scaffold, initial screening should focus on serotonin (5-HT) and dopamine (D) receptors.[3][4]

Protocol 2.1: Radioligand Binding Assays

This protocol determines the affinity of the test compound for a panel of receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A, D₂)

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂)[4]

  • Test compound (this compound) at various concentrations

  • Non-specific binding competitor (e.g., unlabeled ketanserin or haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).

  • Initiate the binding reaction by adding the radioligand.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

Data Presentation:

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor TargetRadioligandKi (nM)
5-HT₂A[³H]ketanserinValue
5-HT₂C[³H]mesulergineValue
D₂[³H]spiperoneValue
D₃[³H]spiperoneValue
α₁-adrenergic[³H]prazosinValue

Note: Value indicates where experimentally determined data would be placed.

Protocol 2.2: Functional Assays (e.g., Calcium Flux Assay for Gq-coupled receptors)

This protocol assesses the functional activity of the compound as an agonist, antagonist, or inverse agonist.

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing 5-HT₂A)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist (e.g., serotonin)

  • Test compound

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence.

  • To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known concentration of the agonist (e.g., EC₅₀ of serotonin) and measure the inhibition of the agonist-induced fluorescence change.

  • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation:

Table 2: Functional Activity of this compound

Receptor TargetAssay TypeFunctional ResponsePotency (EC₅₀/IC₅₀, nM)Efficacy (% of control agonist)
5-HT₂ACalcium FluxAntagonistValueN/A
D₂cAMP AssayAgonistValueValue

Note: Value indicates where experimentally determined data would be placed.

Section 3: In Vitro Cytotoxicity Assessment

It is crucial to assess the potential for off-target cytotoxicity.

Protocol 3.1: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the effect of the compound on the viability of both cancerous and non-cancerous cell lines.

Materials:

  • Human cancer cell lines (e.g., PC-3, LNCaP for prostate cancer)

  • Normal human cell line (e.g., RWPE-1)[5]

  • Cell culture medium and supplements

  • Test compound

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Add the CCK-8 or MTT reagent and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Data Presentation:

Table 3: Cytotoxic Activity (IC₅₀) of this compound

Cell LineCell TypeIC₅₀ (µM)
PC-3Prostate CancerValue
LNCaPProstate CancerValue
RWPE-1Normal Prostate EpitheliumValue

Note: Value indicates where experimentally determined data would be placed.

Section 4: In Vivo Pharmacological Studies

Based on the in vitro profile, appropriate in vivo models can be selected to assess the compound's efficacy and safety. For a compound showing potent 5-HT₂A antagonism, models of psychosis or neuropathic pain could be relevant.[1][4]

Protocol 4.1: Mouse Hot Plate Test for Analgesia

This is a classic test to evaluate the central analgesic activity of a compound.[1]

Materials:

  • Male ICR mice (20-25 g)

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., morphine)

  • Vehicle control

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour.

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral).

  • At various time points post-administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

  • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Calculate the percent maximum possible effect (%MPE).

Data Presentation:

Table 4: Analgesic Effect in the Mouse Hot Plate Test

Treatment GroupDose (mg/kg)Latency (seconds) at 60 min% MPE
Vehicle-ValueValue
Compound10ValueValue
Compound30ValueValue
Morphine10ValueValue

Note: Value indicates where experimentally determined data would be placed.

Visualizations

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Binding Receptor Binding Assays (Ki) Characterization->Binding Functional Functional Assays (EC50/IC50) Binding->Functional Cytotoxicity Cytotoxicity Assays (IC50) Functional->Cytotoxicity PK Pharmacokinetic Studies Cytotoxicity->PK Efficacy Efficacy Models (e.g., Hot Plate) PK->Efficacy Toxicity Preliminary Toxicity Efficacy->Toxicity

Caption: Experimental workflow for the characterization of a novel compound.

Signaling_Pathway Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Antagonism Gq Gαq Receptor->Gq Agonist Serotonin Agonist->Receptor PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Hypothetical antagonistic action on the 5-HT2A signaling pathway.

References

The Chemical Probe 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a methylpiperazine group. While structurally related compounds have been explored in various drug discovery programs, a comprehensive review of the scientific literature and chemical databases indicates that This compound is primarily documented as a chemical building block for synthesis and has not been characterized as a chemical probe with a defined biological target or mechanism of action.

Extensive searches of scientific literature and patent databases did not yield any published studies detailing the use of this compound in biological assays, target identification, or as a probe to elucidate signaling pathways. The predominant sources of information for this compound are chemical supplier catalogs, where it is listed as a reagent for organic synthesis.

This document aims to provide a transparent overview of the current knowledge gap and outlines a potential workflow for researchers interested in exploring the biological activities of this compound and potentially developing it into a useful chemical probe.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. This information is typically available from chemical suppliers.

PropertyValueSource
CAS Number 153976-27-3Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₄BrN₃Chemical Supplier Catalogs
Molecular Weight 256.14 g/mol Chemical Supplier Catalogs
Appearance Off-White to Light Yellow SolidChemical Supplier Catalogs
Purity Typically >95%Chemical Supplier Catalogs

Hypothetical Workflow for Characterization as a Chemical Probe

For researchers intrigued by the structure of this compound and its potential as a starting point for probe development, a systematic approach is necessary. The following diagram illustrates a logical workflow to identify its biological targets and characterize its activity.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Probe Optimization & Application A Compound Acquisition & QC (Purity, Identity Verification) B Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->B C Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C D Affinity-Based Target ID (e.g., Chemical Proteomics) B->D If Phenotype Observed E Hit Confirmation & Dose-Response (IC50/EC50 Determination) C->E D->E F Orthogonal Assays (Biochemical vs. Cellular) E->F G Selectivity Profiling (Against Related Targets) F->G H Target Engagement Assays (e.g., CETSA, NanoBRET) G->H I SAR Studies (Synthesize Analogs) H->I K In Vitro & In Vivo Applications (Cellular Imaging, Animal Models) H->K J Develop Negative Control (Structurally Similar, Inactive Analog) I->J

Caption: A workflow for characterizing a novel compound as a chemical probe.

Proposed Experimental Protocols

Should a researcher decide to investigate this compound, here are some initial, generic protocols that could be adapted.

Cell Viability Assay (MTS or equivalent)

Objective: To assess the general cytotoxicity of the compound across different cell lines.

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer and non-cancerous cell lines (e.g., HeLa, HEK293, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium, starting from 100 µM down to low nanomolar concentrations. Include a DMSO vehicle control.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate cell viability as a percentage relative to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Kinase Selectivity Profiling (Commercial Service)

Objective: To identify potential kinase targets of the compound.

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Request a broad panel screen (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).

  • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a control.

  • Analyze the results to identify kinases that are significantly inhibited by the compound.

Data Presentation

As no quantitative biological data is currently available for this compound, the following tables are presented as templates for how such data should be structured once generated.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)

Kinase FamilyKinase Target% Inhibition
TKEGFRData to be generated
CMGCCDK2Data to be generated
AGCAKT1Data to be generated
CAMKCAMK2AData to be generated
.........

Table 2: Hypothetical Cellular Activity

Cell LineAssay TypeEndpointIC₅₀ / EC₅₀ (µM)
A549Cell ViabilityGrowth InhibitionData to be generated
HCT116ApoptosisCaspase-3/7 ActivityData to be generated
HEK293Reporter GeneLuciferase ActivityData to be generated

Conclusion

While this compound is commercially available, it remains an uncharacterized molecule from a biological perspective. For the scientific community, this presents an opportunity. The compound could be used as a starting point for a fragment-based drug discovery campaign or undergo systematic screening to identify novel biological activities. The workflows and protocols outlined above provide a roadmap for any researcher wishing to undertake the exciting challenge of transforming this chemical reagent into a validated chemical probe. Until such studies are performed and published, this compound should not be used as a probe in biological systems.

Application Notes and Protocols for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a synthetic compound featuring a bromopyridine moiety linked to a methylpiperazine group. This structural motif is prevalent in a variety of biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery. The pyridine and piperazine rings are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[1]

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[2] This document provides detailed application notes and experimental protocols for the use of this compound in HTS campaigns targeting two major classes of drug targets: GPCRs and kinases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number153976-27-3[3]
Molecular FormulaC10H14BrN3[3]
Molecular Weight256.14 g/mol [3]
Purity>95%-
StorageInert atmosphere, 2-8°C[3]

Application Note I: Screening for GPCR Antagonists

Background

The pyridylpiperazine scaffold is a common feature in antagonists of various GPCRs. Given this prevalence, this compound is a promising candidate for screening campaigns aimed at identifying novel GPCR modulators. A hypothetical screening scenario targeting a Gq-coupled receptor is presented below. Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels, a response that can be readily measured in a high-throughput format.

Proposed Signaling Pathway

GPCR_Signaling Ligand Agonist GPCR Gq-Coupled Receptor Ligand->GPCR Compound 1-(6-Bromopyridin-2-yl) -4-methylpiperazine (Antagonist) Compound->GPCR Inhibition G_protein Gαq/βγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response

Figure 1: Gq-coupled GPCR signaling pathway.

High-Throughput Screening Protocol: Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay for screening this compound as a potential antagonist of a Gq-coupled receptor.

Materials and Reagents:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid

  • Agonist for the target GPCR

  • This compound

  • 384-well black, clear-bottom microplates

Experimental Workflow:

HTS_Workflow_GPCR cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Seeding 1. Seed cells into 384-well plates Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition 3. Add 1-(6-Bromopyridin-2-yl) -4-methylpiperazine (or controls) Dye_Loading->Compound_Addition Incubation1 4. Incubate Compound_Addition->Incubation1 Agonist_Addition 5. Add agonist Incubation1->Agonist_Addition Measurement 6. Measure fluorescence (FLIPR or equivalent) Agonist_Addition->Measurement Data_Normalization 7. Normalize data Measurement->Data_Normalization IC50_Determination 8. Determine IC50 values Data_Normalization->IC50_Determination

Figure 2: HTS workflow for a GPCR calcium flux assay.

Detailed Protocol:

  • Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well black, clear-bottom microplates at a density of 20,000 cells/well in 20 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer. Remove the growth medium from the cell plate and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add 5 µL of the compound dilutions to the appropriate wells of the cell plate. Include wells with vehicle control (DMSO) and a known antagonist as a positive control.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Agonist Addition: Prepare the agonist at a concentration that elicits a submaximal response (EC80). Add 5 µL of the agonist solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading (e.g., FLIPR).

  • Data Analysis: Normalize the data to the vehicle control and positive control. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary (Hypothetical):

CompoundTargetAssay TypeIC50 (µM)
This compoundGPCR-XCalcium Flux1.2
Reference AntagonistGPCR-XCalcium Flux0.05

Application Note II: Screening for Kinase Inhibitors

Background

The 2-aminopyridine scaffold, a core component of the subject molecule, is a well-established pharmacophore in the design of protein kinase inhibitors. Many approved kinase inhibitors incorporate this motif. Therefore, this compound is a strong candidate for inclusion in screening libraries aimed at discovering novel kinase inhibitors. A generic kinase activity assay that measures the production of ADP is described below.

Proposed Kinase Inhibition Mechanism

Kinase_Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Peptide Substrate->Kinase Compound 1-(6-Bromopyridin-2-yl) -4-methylpiperazine (Inhibitor) Compound->Kinase Inhibition Products ADP + Phosphorylated Substrate Kinase->Products

Figure 3: General mechanism of kinase inhibition.

High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the use of the ADP-Glo™ Kinase Assay (Promega) to screen for inhibitors of a specific protein kinase. This is a luminescent assay that measures ADP production, which is directly proportional to kinase activity.[4]

Materials and Reagents:

  • Target Protein Kinase

  • Substrate for the target kinase

  • ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound

  • 384-well white, opaque microplates

Experimental Workflow:

HTS_Workflow_Kinase cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Reaction_Setup 1. Add kinase, substrate, ATP, and compound to wells Incubation1 2. Incubate to allow kinase reaction Reaction_Setup->Incubation1 ADP_Glo_Add 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation1->ADP_Glo_Add Incubation2 4. Incubate ADP_Glo_Add->Incubation2 Detection_Reagent_Add 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Detection_Reagent_Add Incubation3 6. Incubate Detection_Reagent_Add->Incubation3 Luminescence_Read 7. Read luminescence Incubation3->Luminescence_Read Data_Normalization 8. Normalize data Luminescence_Read->Data_Normalization IC50_Determination 9. Determine IC50 values Data_Normalization->IC50_Determination

Figure 4: HTS workflow for an ADP-Glo™ kinase assay.

Detailed Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer. Add 0.5 µL of this compound at various concentrations. Initiate the reaction by adding 2 µL of ATP solution. Include no-enzyme and vehicle controls.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary (Hypothetical):

CompoundTargetAssay TypeIC50 (µM)
This compoundKinase-YADP-Glo™0.8
Reference InhibitorKinase-YADP-Glo™0.01

Conclusion

This compound represents a versatile scaffold with significant potential for the discovery of novel modulators of important drug target classes, particularly GPCRs and protein kinases. The protocols and application notes provided herein offer a framework for the high-throughput screening of this compound and can be adapted to specific targets of interest. Further characterization and optimization of hits identified through these screening campaigns will be essential for their progression into viable lead compounds.

References

Application Notes and Protocols for the Quantification of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in various samples, such as active pharmaceutical ingredients (APIs) and research formulations. The protocols are based on common analytical techniques employed for piperazine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound and the assessment of its purity. Reversed-phase chromatography is utilized to separate the analyte from potential impurities.[1]

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

2. Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[1]

3. Chromatographic Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm (or wavelength of maximum absorbance)
Injection Volume10 µL
Run Time10 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

5. System Suitability: Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a blank (diluent) to ensure no interfering peaks are present. Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.

6. Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol

1. Instrumentation and Materials:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., QQQ or Q-TOF).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Internal Standard (IS), e.g., a deuterated analog.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

2. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseGradient elution with Mobile Phase A and Mobile Phase B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.090
2.590
2.610
4.010

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): To be determined by direct infusion of the standard solution (expected m/z corresponding to [M+H]⁺).

  • Product Ion (Q3): To be determined from the fragmentation of the precursor ion.

  • Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.

5. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 100 ng/mL), including the internal standard at a fixed concentration.

  • Sample Preparation (e.g., from a formulation): Dissolve the sample in the diluent to achieve a concentration within the calibration range. Add the internal standard. Filter the solution through a 0.45 µm syringe filter before injection. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.[2]

6. Data Analysis: Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing of Sample/Standard dissolve Dissolution in Diluent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filtration (0.45 µm) dissolve->filter dilute->filter hplc HPLC-UV / LC-MS/MS System filter->hplc separation Chromatographic Separation hplc->separation detection Detection (UV or MS/MS) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification integrate->quantify calibrate->quantify report report quantify->report Final Report

Caption: General workflow for the quantification of this compound.

method_validation cluster_parameters Validation Parameters (ICH Guidelines) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

The Role of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Drug Discovery: A Scant Public Profile

Author: BenchChem Technical Support Team. Date: December 2025

Despite the prevalence of the pyridine and piperazine scaffolds in medicinal chemistry, the specific compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine currently has a limited and poorly defined role in publicly documented drug discovery and development efforts. Extensive searches of scientific literature and patent databases reveal a conspicuous absence of this molecule as a lead compound or a key intermediate in the synthesis of biologically active agents.

While the individual components of its structure are well-recognized building blocks in the design of therapeutics, particularly for central nervous system disorders, the combined entity of this compound has not been the specific subject of published research detailing its pharmacological activity, biological targets, or therapeutic potential.

The piperazine ring is a common "privileged scaffold" in drug discovery, frequently incorporated to modulate physicochemical properties such as solubility and basicity, and to improve pharmacokinetic profiles. Similarly, the bromopyridine moiety serves as a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) through various coupling reactions.

However, the specific substitution pattern of this compound does not appear in prominent studies on novel therapeutic agents. While numerous patents and research articles describe the synthesis and evaluation of various bromopyridine and methylpiperazine derivatives, they typically involve different isomeric forms or additional functional groups that are critical for their reported biological effects.

For instance, related compounds with the bromo-substituent at the 3- or 5-position of the pyridine ring, or those with different alkyl groups on the piperazine nitrogen, have been investigated for a range of activities, including as receptor antagonists or enzyme inhibitors. The lack of similar data for the 2-bromo, 6-(4-methylpiperazin-1-yl) isomer suggests it may not have exhibited significant activity in primary screenings, or its development has been kept proprietary and is not disclosed in the public domain.

Physicochemical Properties

To aid researchers who may consider this compound as a starting point for a discovery program, its basic physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol
CAS Number 153976-27-3

Synthesis

The synthesis of this compound is conceptually straightforward for medicinal chemists. A common synthetic route would involve the nucleophilic aromatic substitution of a dihalopyridine with N-methylpiperazine.

General Synthetic Workflow:

A potential synthetic approach is outlined below. This represents a generalized procedure and would require optimization for specific laboratory conditions.

G reagent1 2,6-Dibromopyridine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 N-Methylpiperazine reagent2->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol and has not been experimentally validated from a specific literature source for this exact compound. It should be adapted and optimized by qualified personnel.

Materials:

  • 2,6-Dibromopyridine

  • N-Methylpiperazine

  • A suitable solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 2,6-dibromopyridine (1.0 equivalent) in the chosen solvent, add N-methylpiperazine (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

  • Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Future Directions in Drug Discovery

While there is no current body of public research on the biological activities of this compound, its structure suggests several potential avenues for exploration in drug discovery. The logical relationship for its potential use is as a chemical starting point, or "scaffold," for further chemical modification.

G cluster_0 Starting Material cluster_1 Chemical Modification cluster_2 Compound Library cluster_3 Biological Screening cluster_4 Hit to Lead start This compound mod1 Suzuki Coupling start->mod1 mod2 Buchwald-Hartwig Amination start->mod2 mod3 Sonogashira Coupling start->mod3 mod4 Other Cross-Coupling Reactions start->mod4 library Novel Chemical Entities mod1->library mod2->library mod3->library mod4->library screening Assay Development & High-Throughput Screening library->screening hit Identification of Biologically Active 'Hits' screening->hit

Caption: Potential drug discovery workflow using the title compound as a scaffold.

Given its structural motifs, this compound could be a starting point for developing ligands for a variety of biological targets, including but not limited to:

  • G-protein coupled receptors (GPCRs): Many piperazine-containing compounds target serotonin, dopamine, and histamine receptors.

  • Ion channels: The piperazine moiety is present in some ion channel modulators.

  • Kinases: While less common, substituted pyridines can be incorporated into kinase inhibitors.

Researchers interested in exploring the potential of this chemical space could synthesize a library of derivatives by modifying the bromopyridine ring via cross-coupling reactions. This library could then be screened against a panel of disease-relevant targets to identify potential "hits" for further optimization.

Application Notes and Protocols for Labeling 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a chemical scaffold of interest in drug discovery and chemical biology. The ability to label this molecule with various tags—such as radioisotopes, fluorophores, or affinity probes—is crucial for elucidating its biological targets, understanding its mechanism of action, and studying its pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for three common labeling techniques applicable to this molecule: Carbon-11 radiolabeling for positron emission tomography (PET), fluorescent labeling for in vitro and cellular imaging, and biotinylation for affinity-based assays. The protocols are designed for researchers, scientists, and drug development professionals.

Radiolabeling with Carbon-11 for PET Imaging

Application Note

Carbon-11 ([¹¹C]) is a positron-emitting isotope with a short half-life (t½ ≈ 20.4 minutes), making it ideal for in vivo imaging using Positron Emission Tomography (PET). PET allows for the non-invasive, quantitative visualization of biological processes in real-time. Labeling this compound with ¹¹C would enable preclinical and clinical studies to determine its biodistribution, target engagement, and receptor occupancy in the brain or other organs. The presence of an aryl bromide in the parent molecule provides a versatile handle for late-stage radiolabeling via transition metal-mediated cross-coupling reactions.[1][2]

A common strategy is the palladium-mediated coupling of [¹¹C]methyl iodide ([¹¹C]MeI) or the insertion of [¹¹C]carbon monoxide ([¹¹C]CO).[2][3] These methods allow for the rapid and efficient incorporation of the ¹¹C label into the molecule, which is essential given the short half-life of the isotope.[3]

Experimental Protocol: Palladium-Mediated [¹¹C]Methylation

This protocol describes a general procedure for the ¹¹C-methylation of an aryl bromide precursor using a metallaphotoredox-catalyzed method.[1] This method is advantageous as it can often be performed on the final compound without the need for protecting groups.

Materials:

  • This compound (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]MeI)

  • NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))PF₆

  • 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as an alternative photocatalyst

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylacetamide (DMA)

  • HPLC for purification (C18 column)

  • Solid-phase extraction (SPE) cartridge for formulation

Procedure:

  • Reaction Setup: In a sealed reaction vial, combine the this compound precursor (~1-2 mg), NiCl₂·glyme (0.1 eq), dtbbpy (0.1 eq), the iridium photocatalyst (0.01 eq), and Cs₂CO₃ (2.0 eq) in anhydrous DMA (200 µL).

  • [¹¹C]MeI Trapping: [¹¹C]Methyl iodide, produced from a cyclotron, is bubbled through the reaction mixture in a stream of helium gas.

  • Photocatalysis: The reaction vial is irradiated with a blue LED light source (e.g., 450 nm) at room temperature for 5-10 minutes.[1]

  • Quenching and Purification: The reaction is quenched with water and the mixture is injected onto a semi-preparative HPLC system (e.g., reversed-phase C18 column) to purify the [¹¹C]-labeled product.[1]

  • Formulation: The collected HPLC fraction containing the product is diluted with water and passed through an SPE cartridge (e.g., C18 Sep-Pak). The cartridge is washed with water to remove residual HPLC solvents. The final product is eluted from the cartridge with ethanol and then formulated in sterile saline for injection.

  • Quality Control: The final product is analyzed for radiochemical purity (by analytical HPLC), chemical purity, and specific activity.

Quantitative Data Summary

The following table summarizes typical data obtained from similar palladium-mediated ¹¹C-labeling reactions of aryl halides.[1][2][4][5]

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)20 - 60%[1]
Synthesis Time (from EOB)25 - 40 minutes[1]
Radiochemical Purity>98%[2][5]
Molar Activity (at end of synthesis)>100 GBq/µmol[2][5]

Workflow Diagram: [¹¹C]Methylation

G cluster_0 [11C]CO2 Production cluster_1 [11C]MeI Synthesis cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation Cyclotron Cyclotron Target (14N(p,α)11C) Gas_Processing Gas Phase Chemistry ([11C]CO2 -> [11C]CH4 -> [11C]MeI) Cyclotron->Gas_Processing [11C]CO2 Reaction_Vial Precursor + Catalysts in DMA Gas_Processing->Reaction_Vial [11C]MeI Irradiation Blue LED Irradiation (5-10 min) Reaction_Vial->Irradiation Reaction Mix HPLC Semi-Prep HPLC Irradiation->HPLC Crude Product SPE SPE Formulation HPLC->SPE Purified Product QC Quality Control SPE->QC Final Formulation

Workflow for Palladium-Mediated [¹¹C]Methylation.

Fluorescent Labeling for In Vitro Assays

Application Note

Fluorescent labeling allows for the visualization and quantification of a target molecule in various biological contexts, such as fluorescence microscopy, flow cytometry, and high-throughput screening assays. Attaching a fluorophore to this compound can facilitate studies of its cellular uptake, subcellular localization, and binding to its molecular target. Piperazine moieties are common sites for derivatization with fluorescent dyes.[6][7][8] The secondary amine on a des-methyl precursor of the title compound would be an ideal site for conjugation. Alternatively, a fluorophore can be attached via a linker to the pyridine ring, often by replacing the bromine atom through a cross-coupling reaction.

Experimental Protocol: N-Alkylation of a Piperazine Precursor with a Fluorescent Dye

This protocol describes the labeling of a precursor, 1-(6-Bromopyridin-2-yl)piperazine, with a commercially available amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or a sulfonyl chloride.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperazine (des-methyl precursor)

  • Fluorescein NHS ester (or other amine-reactive dye)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolution: Dissolve 1-(6-Bromopyridin-2-yl)piperazine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.

  • Dye Addition: Add the amine-reactive fluorescent dye (e.g., Fluorescein NHS ester, 1.1 eq), dissolved in a small amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC to isolate the fluorescently labeled compound.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and ¹H NMR. Determine the spectroscopic properties (absorption and emission maxima) using a spectrophotometer and fluorometer.

Quantitative Data Summary

The table below provides representative data for common fluorophores used in labeling.[9]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)
Fluorescein (FAM)4955170.9383,000
Rhodamine B5555800.31105,000
Cyanine3 (Cy3)5505700.15150,000
Cyanine5 (Cy5)6496660.28250,000

Workflow Diagram: Fluorescent Labeling

G cluster_0 Reaction Setup cluster_1 Conjugation cluster_2 Purification & Analysis Precursor 1-(6-Bromopyridin-2-yl)piperazine Reaction Stir at RT (2-12h) Protected from Light Precursor->Reaction Dye Amine-Reactive Dye (e.g., NHS Ester) Dye->Reaction Solvent Anhydrous DMF + Base (TEA) Solvent->Reaction Purification Reverse-Phase HPLC Reaction->Purification Crude Product Characterization LC-MS, NMR, Spectroscopy Purification->Characterization Purified Labeled Compound

Workflow for Fluorescent Dye Conjugation.

Biotinylation for Affinity-Based Applications

Application Note

Biotinylation is the process of covalently attaching biotin to a molecule.[10] The resulting biotinylated compound can be used in a wide range of applications that leverage the extraordinarily high affinity of biotin for streptavidin and avidin (Kₐ ≈ 10¹⁵ M⁻¹).[10] These applications include affinity purification of target proteins (pull-down assays), enzyme-linked immunosorbent assays (ELISAs), and surface plasmon resonance (SPR). Biotinylating this compound would create a powerful tool for identifying its binding partners and for developing target-based assays.[11]

Experimental Protocol: Biotinylation via Amide Bond Formation

This protocol outlines the attachment of biotin via a linker to a des-methyl precursor, 1-(6-Bromopyridin-2-yl)piperazine. A biotin variant containing a linker and an NHS ester reactive group is used for conjugation.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperazine (des-methyl precursor)

  • Biotin-PEG₄-NHS ester (or similar amine-reactive biotinylation reagent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Reagent Preparation: Dissolve 1-(6-Bromopyridin-2-yl)piperazine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Biotinylation Reagent Addition: In a separate vial, dissolve the Biotin-PEG₄-NHS ester (1.2 eq) in anhydrous DMF. Add this solution dropwise to the piperazine solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours with stirring. Monitor the formation of the product by LC-MS.

  • Purification: After the reaction is complete, remove the solvent in vacuo. Purify the residue by reverse-phase HPLC to obtain the pure biotinylated product.

  • Characterization: Confirm the structure and purity of the final conjugate by high-resolution mass spectrometry. The extent of biotinylation can be quantified using assays like the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay if needed.[10]

Quantitative Data Summary

The following table presents typical parameters for a biotinylation reaction.

ParameterTypical Value / ConditionReference
Reaction Time4 - 16 hoursGeneral Protocol
Reaction TemperatureRoom Temperature[12]
Molar Ratio (Reagent:Molecule)1.2 : 1General Protocol
Typical Yield50 - 80%General Protocol
Purity (post-HPLC)>95%General Protocol

Workflow Diagram: Biotinylation

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Purification & Analysis Precursor 1-(6-Bromopyridin-2-yl)piperazine Reaction Stir at RT (4-16h) Precursor->Reaction Biotin_Reagent Biotin-Linker-NHS Ester Biotin_Reagent->Reaction Solvent Anhydrous DMF + DIPEA Solvent->Reaction Purification Reverse-Phase HPLC Reaction->Purification Crude Product Characterization High-Resolution MS Purification->Characterization Purified Biotinylated Compound

References

safety and handling procedures for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in contemporary drug discovery and development, 1-(6-Bromopyridin-2-yl)-4-methylpiperazine requires meticulous handling and adherence to stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed procedures for the safe handling, storage, and use of this compound, intended for researchers, scientists, and professionals in drug development.

Section 1: Safety and Hazard Information

1.1 GHS Hazard Classification

While a specific GHS classification for this compound is not universally established, data from structurally similar compounds suggest the following potential hazards.[1][2][3][4] Users should handle this compound with the assumption that it possesses these properties.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2][3]

1.2 Precautionary Statements

The following precautionary statements are recommended based on the potential hazards:

TypeStatement CodeStatement Text
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
PreventionP264Wash skin thoroughly after handling.[1][3]
PreventionP271Use only outdoors or in a well-ventilated area.[1][3]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][3]
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
ResponseP312Call a POISON CENTER/doctor if you feel unwell.[1][3]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
StorageP405Store locked up.[1][3]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[1][3]

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure.[5][6] The specific PPE required should be determined by a risk assessment for the procedure being performed.[5]

PPE TypeSpecificationPurpose
Eye Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8][9]Protects against splashes and dust.
Face Protection Face shield (in addition to goggles).[9]Recommended when there is a significant risk of splashing or exothermic reaction.[9]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[7][9]Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after.[7]
Body Protection Flame-resistant lab coat (fully buttoned) or disposable gown.[6][9]Protects skin and personal clothing from splashes.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge.[9]Required when engineering controls are insufficient, when handling large quantities, or during emergency situations.[7][9]

Section 3: Handling and Storage

3.1 Safe Handling Protocol

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[8][9] Eyewash stations and safety showers must be readily accessible.[8][9]

  • Procedural Controls : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7][8] Avoid formation of dust and aerosols.[7]

  • Hygiene : Wash hands thoroughly with soap and water before breaks and at the end of the workday.[1][7] Do not eat, drink, or smoke in laboratory areas.[6]

  • Decontamination : Decontaminate all work surfaces and equipment after use. Dispose of contaminated disposable PPE in a designated hazardous waste stream.[9]

3.2 Storage Protocol

  • Container : Keep the container tightly closed and in a dry place.[7]

  • Atmosphere : Store under an inert atmosphere.[4][10][11]

  • Temperature : Store in a cool, well-ventilated place, away from heat and sources of ignition.[7][11][12] Recommended storage is often at 2-8°C.[4][10]

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids.[12]

Section 4: Emergency Procedures

4.1 First-Aid Measures

Immediate medical attention is often required. Show the Safety Data Sheet (SDS) to the attending physician.[1][7]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician/ophthalmologist.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7]

4.2 Accidental Release Measures

  • Personal Precautions : Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection.[7] Ensure adequate ventilation.[7] Avoid breathing dust and vapors.[7]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

  • Containment and Cleaning : Sweep up and shovel or use an inert absorbent material (e.g., sand, vermiculite).[1][7][8] Collect the material in a suitable, closed, and labeled container for disposal.[7][8]

4.3 Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards : Thermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[13][14]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Section 5: Disposal Considerations

Dispose of this chemical and its container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, or sewer systems.[7] All disposal practices must be in accordance with federal, state, and local regulations.

Section 6: Experimental Protocols

6.1 General Workflow for Use in a Reaction

This protocol outlines the key safety steps for using this compound as a reagent in a typical laboratory synthesis.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Cleanup Phase prep_1 Conduct Risk Assessment for the specific experiment. prep_2 Assemble all necessary PPE (Goggles, Gloves, Lab Coat). prep_1->prep_2 prep_3 Prepare work area in a certified chemical fume hood. prep_2->prep_3 prep_4 Ensure emergency equipment (eyewash, shower) is accessible. prep_3->prep_4 handle_1 Retrieve compound from storage (2-8°C). prep_4->handle_1 handle_2 Weigh the required amount in the fume hood. handle_1->handle_2 handle_3 Add reagent to the reaction vessel under inert atmosphere if required. handle_2->handle_3 handle_4 Conduct the reaction under continuous ventilation. handle_3->handle_4 clean_1 Quench reaction and work up using appropriate procedures. handle_4->clean_1 clean_2 Decontaminate all glassware and equipment. clean_1->clean_2 clean_3 Dispose of waste in labeled hazardous waste containers. clean_2->clean_3 clean_4 Remove PPE and wash hands thoroughly. clean_3->clean_4

Caption: General experimental workflow for safe handling.

Section 7: Emergency Response Logic

The following diagram outlines the decision-making process in the event of an accidental exposure or spill.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event Occurs (Spill or Exposure) expo_1 Is the person conscious and able to assist? start->expo_1 spill_1 Is the spill large or small? start->spill_1 expo_2 Move to fresh air (Inhalation). Rinse with water (Skin/Eye). Do NOT induce vomiting (Ingestion). expo_1->expo_2 Yes expo_3 Remove contaminated clothing. expo_2->expo_3 expo_4 Call for immediate medical assistance. expo_3->expo_4 expo_5 Provide SDS to responders. expo_4->expo_5 spill_2 Evacuate immediate area. Alert others. spill_1->spill_2 Large spill_3 If trained and safe to do so, contain the spill with inert absorbent material. spill_1->spill_3 Small spill_5 Call emergency response / EH&S. spill_2->spill_5 spill_4 Collect waste in a sealed, labeled container. spill_3->spill_4 spill_4->spill_5

Caption: Decision tree for emergency response procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in the synthesis of this compound, particularly via Buchwald-Hartwig amination, are often due to several factors:

  • Catalyst Poisoning: The nitrogen atom of the 2,6-dibromopyridine starting material can coordinate to the palladium catalyst, inhibiting its activity. This is a common challenge when working with pyridine substrates.

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sterically bulky enough may not prevent the pyridine from binding to the palladium center.

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle. A weak base may not effectively deprotonate the amine-palladium complex, while a base that is too strong could be incompatible with other functional groups.

  • Presence of Oxygen or Moisture: Palladium catalysts are sensitive to air and moisture, which can lead to their deactivation. Reactions must be carried out under an inert atmosphere with dry reagents and solvents.

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (around 80-110 °C) to proceed efficiently. However, excessively high temperatures can cause catalyst decomposition. Reaction times are typically in the range of 12-24 hours.

Q2: What are the common side products in this synthesis?

The primary side product of concern is the di-substituted product, 1,1'-(pyridine-2,6-diyl)bis(4-methylpiperazine). The formation of this byproduct can be favored under certain conditions. Another potential side reaction is the hydrodehalogenation of the starting material, which results in the formation of 2-bromopyridine.

Q3: How can I favor the formation of the mono-substituted product, this compound, over the di-substituted byproduct?

To achieve selective mono-amination, careful control over the reaction conditions is essential. Key strategies include:

  • Stoichiometry: Using a slight excess of 2,6-dibromopyridine relative to 1-methylpiperazine can favor mono-substitution.

  • Catalyst System: The choice of palladium catalyst and ligand can influence selectivity.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.

Q4: What are the visual indicators of a failed or struggling reaction?

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and dropped out of the catalytic cycle.

  • No Color Change: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored (often yellow to reddish-brown) solution. If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst is not active.

  • Stalled Reaction: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that then ceases, it may indicate that the catalyst has decomposed or been poisoned during the reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Poisoning * Use a Bulky Ligand: Employ sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands create a bulky environment around the palladium center, which helps to prevent the pyridine substrate from coordinating and deactivating the catalyst. * Consider a Pre-catalyst: Use a palladacycle precatalyst, such as an XPhos-based G2 or G3 precatalyst, which can be more stable and efficient.
Inactive Catalyst * Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox. * Use Dry, Degassed Solvents: Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen. * Check Reagent Purity: Impurities in the starting materials or reagents can poison the catalyst. Purify reagents if necessary.
Suboptimal Base * Screen Different Bases: If the standard sodium tert-butoxide (NaOtBu) is not effective or is incompatible with your substrate, consider other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
Poor Solubility * Change the Solvent: Toluene and dioxane are common solvents. If solubility is an issue, consider a more polar solvent like dimethylformamide (DMF), but be aware that it can sometimes coordinate to the palladium.
Problem: Formation of Di-substituted Byproduct
Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Di-amination * Adjust Stoichiometry: Use a slight excess of 2,6-dibromopyridine (e.g., 1.1 to 1.5 equivalents) relative to 1-methylpiperazine. * Lower the Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-aminated product. * Reduce Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized, before significant di-substitution occurs.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction. This protocol is based on general procedures for the mono-amination of 2,6-dihalopyridines and should be optimized for specific laboratory conditions.

Materials:

  • 2,6-Dibromopyridine

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,6-dibromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagents: Add anhydrous toluene (5 mL) to the flask. Stir the mixture for a few minutes until the solids dissolve. Add 1-methylpiperazine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes key variables in the Buchwald-Hartwig amination for the synthesis of this compound and their expected impact on the reaction outcome based on literature for similar substrates.

Parameter Condition Expected Outcome Rationale
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃StandardRequires in-situ formation of the active Pd(0) species.
XPhos Pd G2/G3Potentially Higher Yield/Faster ReactionPre-catalysts that are more stable and efficiently generate the active catalytic species.
Ligand XPhos, RuPhos, BrettPhosHigh YieldBulky biaryl phosphine ligands that prevent catalyst poisoning by the pyridine substrate.
PPh₃, BINAPLow to Moderate YieldLess sterically hindered ligands that may not effectively prevent catalyst deactivation.
Base NaOtBu, LHMDSHigh YieldStrong bases that effectively facilitate the catalytic cycle.
K₂CO₃, K₃PO₄Lower Yield/Slower ReactionWeaker bases that may result in a slower reaction rate.
Solvent Toluene, DioxaneHigh YieldCommon non-polar aprotic solvents for this reaction.
DMF, THFVariableCan be effective but may coordinate to the palladium catalyst, affecting its activity.
Temperature 80-110 °COptimal RangeBalances reaction rate with catalyst stability.
< 80 °CSlow or No ReactionInsufficient energy to overcome the activation barrier.
> 110 °CPotential for Catalyst DecompositionCan lead to the formation of palladium black and lower yields.

Visualizations

Troubleshooting Workflow for Low Yield start Low Yield of this compound check_catalyst Check for Catalyst Decomposition (e.g., Palladium Black) start->check_catalyst catalyst_ok Catalyst Appears Active check_catalyst->catalyst_ok No catalyst_bad Catalyst Decomposed check_catalyst->catalyst_bad Yes check_side_products Analyze for Side Products (e.g., Di-substituted Product) catalyst_ok->check_side_products troubleshoot_catalyst Troubleshoot Catalyst System: - Use Bulky Ligand (XPhos, etc.) - Ensure Inert Atmosphere - Use Dry, Degassed Solvents - Check Reagent Purity catalyst_bad->troubleshoot_catalyst end Improved Yield troubleshoot_catalyst->end side_products_present Significant Side Products? check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No optimize_conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Lower Temperature - Reduce Reaction Time side_products_present->optimize_conditions check_reaction_parameters Review Reaction Parameters: - Base Selection - Solvent Choice - Temperature no_side_products->check_reaction_parameters optimize_conditions->end check_reaction_parameters->end

Caption: A step-by-step workflow for troubleshooting low yields.

Key Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solvents and Reagents setup->reagents reaction 3. Heat and Stir reagents->reaction monitoring 4. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 5. Work-up (Quench and Extract) monitoring->workup purification 6. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis.

Technical Support Center: Purification of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

  • Question: I am running a silica gel column to purify this compound, but I am getting poor separation between my product and an impurity. What can I do?

  • Answer: Poor separation can be caused by several factors. Here are some troubleshooting steps:

    • Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are co-eluting, try a less polar solvent system to increase the retention time on the column and improve separation. Conversely, if the compounds are moving too slowly, a more polar system can be used. A common starting point for similar compounds is a gradient of ethyl acetate in hexanes.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

    • Flow Rate: A slower flow rate can improve resolution.

Issue 2: Product "Oiling Out" During Recrystallization

  • Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" typically occurs when the solution is supersaturated or cools too quickly. Here are some solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Solvent Choice: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For bromopyridine derivatives, ethanol, methanol, or mixtures with water can be effective.[1][2]

    • Purity of the Crude Material: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the pure product, if available, can also initiate crystallization.[2]

Issue 3: Low Yield After Recrystallization

  • Question: My recrystallization of this compound resulted in a very low yield. How can I improve it?

  • Answer: A low yield is often due to the product being too soluble in the recrystallization solvent at low temperatures.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent System: Consider a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common mixed solvent systems include ethyl acetate/hexanes and ethanol/water.[1]

    • Second Crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling again may yield a second crop of crystals.

Frequently Asked Questions (FAQs)

  • Question: What are the likely impurities in a synthesis of this compound?

  • Answer: The most common synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine. Potential impurities include:

    • Unreacted starting materials: 2,6-dibromopyridine and 1-methylpiperazine.

    • Bis-substituted byproduct: 2,6-bis(4-methylpiperazin-1-yl)pyridine.

    • Positional isomers if the starting pyridine is not symmetrically substituted.

  • Question: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?

  • Answer: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can start with a 1:4 or 1:1 ratio and adjust the polarity based on the Rf value of your product. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the basic piperazine moiety on the silica plate.

  • Question: How can I remove residual 1-methylpiperazine from my product?

  • Answer: Residual 1-methylpiperazine can often be removed by an aqueous workup. Washing the crude product solution in an organic solvent (like ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl) will protonate the more basic 1-methylpiperazine and extract it into the aqueous layer. Be aware that your product may also have some solubility in the acidic aqueous layer, so back-extraction of the aqueous layer with the organic solvent may be necessary to recover any lost product after re-basifying.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
IsopropanolSlightly SolubleSolubleFair
Ethyl AcetateSolubleVery SolublePoor
HexanesInsolubleInsolubleN/A
Ethyl Acetate/Hexanes (1:5)Slightly SolubleSolubleGood
Ethanol/Water (10:1)Sparingly SolubleSolubleExcellent

Table 2: Typical Conditions for Column Chromatography Purification

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of 10% to 50% Ethyl Acetate in Hexanes
LoadingDry loading on Celite or silica gel
Column Dimensions50 cm length x 2.5 cm diameter for a 1g scale
Fraction Size20 mL

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product col_chrom Column Chromatography start->col_chrom recrys Recrystallization col_chrom->recrys tlc TLC Analysis col_chrom->tlc nmr NMR/LC-MS recrys->nmr pure_product Pure Product recrys->pure_product tlc->col_chrom nmr->recrys

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recrys Recrystallization start Purification Issue poor_sep Poor Separation? start->poor_sep oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield solv_sys Adjust Solvent System poor_sep->solv_sys Yes dry_load Use Dry Loading poor_sep->dry_load Yes col_dim Change Column Dimensions poor_sep->col_dim Yes slow_cool Cool Slowly oiling_out->slow_cool Yes change_solv Change Solvent oiling_out->change_solv Yes min_solv Minimize Solvent low_yield->min_solv Yes second_crop Collect Second Crop low_yield->second_crop Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

stability issues with 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.

While specific stability data for this compound is not extensively documented in publicly available literature, this guide provides insights based on the known stability profiles of related chemical structures, such as bromopyridines and piperazine derivatives. The information presented here should serve as a practical starting point for your own experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemistry of related compounds, the stability of this compound in solution is likely influenced by several factors, including:

  • pH: The piperazine moiety is basic, making the compound's stability potentially pH-dependent. Acidic or basic conditions can catalyze degradation. Most drugs are generally more stable in a pH range of 4-8.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] Therefore, storage at lower temperatures is generally recommended.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in many organic molecules.[2][3]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[2][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation pathways.

Q2: I'm observing precipitation in my stock solution of this compound. What could be the cause?

A2: Precipitation can occur due to several reasons:

  • Low Solubility: The compound may have limited solubility in the chosen solvent, and precipitation could occur over time, especially if the solution is close to its saturation point or if the temperature fluctuates.

  • Degradation: The precipitate could be an insoluble degradation product.[4] This is more likely if the solution has been stored for an extended period, at a non-optimal pH, or exposed to light or high temperatures.

  • Salt Formation: If the solution is not adequately buffered, interaction with atmospheric CO2 (if the solvent is aqueous and exposed to air) could lead to the formation of a less soluble carbonate salt of the piperazine nitrogen.

Q3: My analytical results (e.g., HPLC) show a decrease in the peak area of the parent compound and the appearance of new peaks over time. What are the likely degradation pathways?

A3: While specific degradation pathways for this compound are not established, potential degradation mechanisms for bromopyridines and piperazines include:

  • Hydrolysis of the Bromo Group: The bromine atom on the pyridine ring could be susceptible to nucleophilic substitution, particularly by hydroxide ions in basic aqueous solutions, leading to the corresponding hydroxypyridine derivative.

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.

  • N-dealkylation: The methyl group on the piperazine nitrogen could potentially be cleaved under certain conditions.

  • Ring Opening: While less common under typical laboratory conditions, cleavage of the piperazine or pyridine ring can occur under harsh conditions (e.g., strong acid/base, high heat).

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental replicates or a gradual loss of compound activity over the course of an experiment.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment.[4]

    • Assess Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the time course of your experiment. Use an analytical method like HPLC to quantify the amount of parent compound remaining at different time points.

    • Control Environmental Factors: Protect the solution from light and maintain a constant, controlled temperature.

    • pH Control: Ensure the pH of your assay medium is stable and within a range known to be suitable for similar compounds (typically pH 4-8).[1]

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: New peaks are observed in HPLC or LC-MS analysis of a stock solution or experimental sample.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If the unknown peaks are significant, use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the degradation products. This information can help in elucidating their structures.[5]

    • Conduct Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies.[3][6] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation. The degradation products formed can then be characterized and monitored in future stability studies.

    • Optimize Storage Conditions: Based on the results of stability and forced degradation studies, optimize the storage conditions (solvent, temperature, protection from light) to minimize degradation.

Data Presentation

Table 1: Hypothetical Solution Stability of this compound under Various Conditions (Illustrative Example)

Storage ConditionSolventConcentration (mg/mL)Purity after 24h (%)Purity after 7 days (%)Observations
4°C, DarkDMSO1099.598.2No precipitation
Room Temp, DarkDMSO1098.192.5Slight yellowing
Room Temp, LightDMSO1095.385.1Significant yellowing, minor precipitate
4°C, DarkPBS (pH 7.4)197.289.8Minor precipitate after 3 days
Room Temp, DarkPBS (pH 7.4)192.575.4Significant precipitation

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate how stability data might be presented. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.[5][3][6]

Objective: To generate and identify potential degradation products to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable HPLC system with UV and/or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile). An MS detector is highly recommended for the identification of degradants.[5]

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the parent compound and separate it from potential degradation products.

Instrumentation:

  • HPLC with a UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: Determined by the UV spectrum of the parent drug. Injection Volume: 10 µL

Procedure:

  • Inject a standard solution of the undegraded compound to determine its retention time and peak area.

  • Inject samples from the stability or forced degradation studies.

  • Optimize chromatographic conditions (mobile phase, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent drug peak and all degradation product peaks.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution (e.g., in DMSO) stress_conditions Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) prep_solution->stress_conditions hplc_analysis HPLC-UV/MS Analysis stress_conditions->hplc_analysis Inject Samples data_processing Data Processing and Peak Identification hplc_analysis->data_processing pathway_id Identify Degradation Pathways data_processing->pathway_id method_dev Develop Stability- Indicating Method data_processing->method_dev

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results or New HPLC Peaks Observed check_fresh Are you using a freshly prepared solution? start->check_fresh prepare_fresh Prepare fresh solution for each experiment. check_fresh->prepare_fresh No check_storage How is the solution stored? (Temp, Light, Solvent) check_fresh->check_storage Yes stability_study Conduct a time-course stability study in your experimental medium. check_storage->stability_study Sub-optimal forced_degradation Perform forced degradation study to identify potential degradants. check_storage->forced_degradation Optimal optimize_storage Optimize storage conditions: - Store at ≤ 4°C - Protect from light - Use appropriate solvent (e.g., DMSO) stability_study->optimize_storage lcms_analysis Analyze degradants using LC-MS/MS. forced_degradation->lcms_analysis

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. Careful control of reaction conditions is crucial to selectively obtain the mono-aminated product.

Q2: How can I achieve selective mono-amination and avoid the formation of the di-substituted byproduct?

A2: Achieving mono-selectivity is a key challenge. Several strategies can be employed:

  • Stoichiometry Control: Use a controlled excess of 2,6-dibromopyridine relative to 1-methylpiperazine.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed, as longer reaction times and higher temperatures can favor the formation of the di-aminated product.[4]

  • Catalyst and Ligand Choice: Certain catalyst and ligand systems are known to favor mono-amination. For instance, using sterically hindered phosphine ligands can be beneficial.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation in water, without a base and copper catalyst, has been shown to be highly selective for mono-amination with some primary amines.[4][5][6][7]

Q3: What are the typical starting materials and reagents for this synthesis?

A3: The key reagents include:

  • Aryl Halide: 2,6-dibromopyridine

  • Amine: 1-methylpiperazine

  • Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A phosphine ligand, for example, XPhos, BINAP, or Xantphos.[8]

  • Base: A non-nucleophilic base is required, with common choices being NaOtBu (sodium tert-butoxide) or Cs₂CO₃ (cesium carbonate).

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. 3. Insufficient Temperature: The reaction may not have reached the necessary activation energy.1. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). 2. Screen different phosphine ligands. Sterically hindered, electron-rich ligands like XPhos or RuPhos are often effective. 3. Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and side reactions.
Formation of Di-substituted Byproduct 1. Excess 1-methylpiperazine. 2. Prolonged reaction time or excessive temperature. 3. High catalyst loading.1. Use a stoichiometric excess of 2,6-dibromopyridine (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction progress closely by TLC or GC-MS and quench the reaction once the formation of the desired product plateaus. 3. Reduce the catalyst loading.
Hydrodehalogenation of Starting Material 1. Presence of water or other protic impurities. 2. Certain bases can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Consider using a weaker base, such as K₃PO₄, and ensure it is anhydrous.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted 2,6-dibromopyridine. 2. Presence of the di-substituted byproduct.1. Utilize a suitable column chromatography system. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective. 2. If the di-substituted product is a major impurity, re-optimization of the reaction conditions to improve selectivity is recommended.

Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2,6-dibromopyridine

  • 1-methylpiperazine

  • Pd₂(dba)₃ or another suitable palladium precatalyst

  • XPhos or a similar phosphine ligand

  • NaOtBu or another suitable base

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by 2,6-dibromopyridine and 1-methylpiperazine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim - HX RedElim->Pd0 - Ar-NR₂ Product 1-(6-Bromopyridin-2-yl)- 4-methylpiperazine ArX 2,6-Dibromopyridine Amine 1-Methylpiperazine caption General Catalytic Cycle for Buchwald-Hartwig Amination

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination

Troubleshooting_Workflow start Start Reaction Optimization check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No check_inertness Ensure Inert Atmosphere & Anhydrous Conditions check_conversion->check_inertness Yes optimize_stoichiometry Adjust Reactant Stoichiometry & Reaction Time check_selectivity->optimize_stoichiometry Yes purification Purify Product check_selectivity->purification No optimize_catalyst Optimize Catalyst/Ligand & Temperature optimize_catalyst->check_conversion check_inertness->optimize_catalyst optimize_stoichiometry->check_conversion

References

Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond between 2,6-dibromopyridine and 1-methylpiperazine.[1][2] It offers good functional group tolerance and typically proceeds under milder conditions than traditional methods.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine, where the piperazine acts as a nucleophile, displacing one of the bromine atoms. This reaction is often carried out at elevated temperatures.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Careful control of reaction parameters is crucial for maximizing yield and minimizing impurities. Key parameters include:

  • Stoichiometry: The molar ratio of 2,6-dibromopyridine to 1-methylpiperazine must be carefully controlled to favor mono-substitution and minimize the formation of the double-substitution product.

  • Catalyst System (for Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical. Different ligands can influence reaction rate, yield, and the impurity profile.[3][4]

  • Base: The selection and stoichiometry of the base (e.g., sodium tert-butoxide, potassium carbonate) are important for both Buchwald-Hartwig and SNAr reactions.

  • Temperature and Reaction Time: Optimization of temperature and reaction duration is necessary to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting materials, product, and impurities over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Buchwald-Hartwig).Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. Use fresh catalyst or a pre-catalyst.
Insufficient temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation.
Poor quality of reagents or solvents.Use high-purity, anhydrous reagents and solvents.
Formation of Significant Amounts of Double-Substitution Product Incorrect stoichiometry of reactants.Use a slight excess of 2,6-dibromopyridine or carefully control the addition of 1-methylpiperazine.
Prolonged reaction time or excessive temperature.Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. If using a catalyst, consider increasing the catalyst loading.
Poor mixing.Ensure efficient stirring throughout the reaction.
Observation of Unknown Impurities Side reactions such as hydrodehalogenation or ligand degradation.Optimize reaction conditions (temperature, base, ligand). Consider using a different catalyst system.
Impure starting materials.Verify the purity of 2,6-dibromopyridine and 1-methylpiperazine before use.
Difficulty in Product Purification Co-elution of impurities with the product.Optimize the chromatography method (e.g., change the solvent system, use a different stationary phase).
Residual palladium catalyst.Employ palladium scavengers or perform multiple purifications.[5]

Common Impurities

The following table summarizes common impurities that may be observed during the synthesis of this compound.

Impurity Chemical Name Source Typical Analytical Method for Detection
IMP-1 2,6-DibromopyridineUnreacted starting materialHPLC, GC-MS
IMP-2 1-MethylpiperazineUnreacted starting materialHPLC, GC-MS
IMP-3 2,6-bis(4-methylpiperazin-1-yl)pyridineDi-substitution side productHPLC, LC-MS
IMP-4 2-Bromo-6-piperidin-1-ylpyridinePotential impurity in starting material or side reactionHPLC, LC-MS
IMP-5 2-(4-methylpiperazin-1-yl)pyridineHydrodehalogenation side productHPLC, LC-MS
IMP-6 Palladium ResiduesCatalyst from Buchwald-Hartwig reactionInductively Coupled Plasma Mass Spectrometry (ICP-MS)
IMP-7 Phosphine OxidesOxidation of phosphine ligands (Buchwald-Hartwig)HPLC, LC-MS

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine, a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP).[6]

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Add 1-methylpiperazine and a base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Impurities cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_impurities Common Impurities SM1 2,6-Dibromopyridine Product This compound SM1->Product Desired Reaction (Mono-substitution) Imp1 Unreacted 2,6-Dibromopyridine SM1->Imp1 Incomplete Reaction Imp3 2,6-bis(4-methylpiperazin-1-yl)pyridine (Double Substitution) SM1->Imp3 Side Reaction SM2 1-Methylpiperazine SM2->Product Desired Reaction (Mono-substitution) Imp2 Unreacted 1-Methylpiperazine SM2->Imp2 Incomplete Reaction SM2->Imp3 Side Reaction Imp4 Hydrodehalogenation Product Product->Imp4 Side Reaction Imp5 Palladium Residues Product->Imp5 Catalyst Residue Imp6 Ligand Byproducts Product->Imp6 Catalyst Residue

References

Technical Support Center: Enhancing the Bioavailability of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of the investigational compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge in drug development. For a pyridine derivative like this compound, the primary causes can be categorized as follows:

  • Poor Aqueous Solubility: As a lipophilic molecule, the compound may not adequately dissolve in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] Pyridine derivatives can sometimes exhibit poor solubility, limiting their dissolution rate.[3][4]

  • Low Permeability: The compound may not efficiently pass through the intestinal membrane into the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.

  • Efflux by Transporters: The compound might be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: How can we experimentally determine the primary reason for the poor bioavailability of our compound?

A2: A systematic approach using both in vitro and in vivo experiments is recommended to identify the root cause:

  • In Vitro Solubility and Dissolution Studies: Determine the compound's solubility in simulated gastric and intestinal fluids.[2] Dissolution testing can assess how quickly the drug substance is released from its formulation.[5][6][7]

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to evaluate the compound's ability to cross the intestinal barrier.

  • In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Conduct studies in animal models with both oral (PO) and intravenous (IV) administration.[8][9] Comparing the area under the curve (AUC) of the plasma concentration-time profiles for PO and IV routes will determine the absolute bioavailability.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during experiments aimed at enhancing the bioavailability of this compound.

Issue 1: The compound shows poor dissolution in in vitro testing.

Possible Cause & Troubleshooting Steps:

  • Particle Size is Too Large:

    • Action: Reduce the particle size of the active pharmaceutical ingredient (API).[10][11]

    • Method: Employ micronization or nanomilling techniques.[10][12] Characterize the resulting particle size distribution using methods like laser diffraction.

  • Crystalline Form has Low Solubility:

    • Action: Investigate different solid-state forms of the compound.

    • Method 1 (Amorphous Solid Dispersions): Create an amorphous solid dispersion by dispersing the crystalline drug in a polymer matrix.[13][14][15] This can be achieved through spray drying or hot-melt extrusion.[13][14]

    • Method 2 (Co-crystals): Form co-crystals with a pharmaceutically acceptable co-former to alter the crystal lattice and improve solubility.[16][17][18][19][20]

Issue 2: The formulation appears physically unstable (e.g., precipitation, phase separation).

Possible Cause & Troubleshooting Steps:

  • Poor Choice of Excipients in Lipid-Based Formulations:

    • Action: Systematically screen for oils, surfactants, and co-surfactants that can effectively solubilize the compound.

    • Method: Use solubility studies to identify the best combination of excipients for a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion.[12][21][22]

  • Recrystallization of Amorphous Form:

    • Action: Ensure the chosen polymer in a solid dispersion effectively inhibits recrystallization.

    • Method: Select polymers that have good miscibility with the drug. Perform stability studies under accelerated conditions (e.g., high temperature and humidity) and characterize the solid-state form over time using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound, the surfactant, and co-surfactant in the oil phase.

  • Formation of the Nanoemulsion: Inject the organic phase into the aqueous phase (deionized water) under constant magnetic stirring.

  • Solvent Evaporation: If a volatile solvent was used in the organic phase, remove it by evaporation under reduced pressure.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a general procedure for in vitro dissolution testing based on USP guidelines.[6][23]

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

Procedure:

  • Place a single dosage form (e.g., tablet or capsule containing the formulation) in each dissolution vessel.

  • Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).

  • Analyze the samples for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a basic design for an in vivo pharmacokinetic study to determine oral bioavailability.[8][9][24][25][26]

Animals:

  • Male Sprague-Dawley rats (n=3-5 per group)

Groups:

  • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection.

  • Oral (PO) Group: Administer the formulated compound (e.g., in a nanoemulsion or solid dispersion) via oral gavage.

Procedure:

  • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax.

  • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increased surface area for dissolution.[10][11]Simple and widely applicable.May lead to particle aggregation.
Amorphous Solid Dispersion Drug is molecularly dispersed in a hydrophilic polymer, avoiding crystal lattice energy.[13][14]Significant increase in dissolution rate and solubility.Potential for recrystallization over time, affecting stability.[27]
Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) Drug is presented in a solubilized form in the GI tract.[12]Can enhance absorption of lipophilic drugs.Potential for GI side effects with high surfactant concentrations.
Co-crystallization Forms a new crystalline solid with a more soluble co-former.[16][17]Improved physicochemical properties like solubility and stability.[18][19]Requires screening for suitable co-formers.
Prodrug Approach Chemical modification to improve solubility and/or permeability.[28]Can overcome multiple barriers to bioavailability.Requires careful design to ensure efficient in vivo conversion to the active drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Experiments cluster_formulation Formulation Development cluster_evaluation Evaluation Problem Low Oral Bioavailability of This compound Solubility In Vitro Solubility & Dissolution Testing Problem->Solubility Permeability In Vitro Permeability (e.g., Caco-2) Problem->Permeability Metabolism In Vitro Metabolic Stability Problem->Metabolism SolidDispersion Solid Dispersion Solubility->SolidDispersion Nanoemulsion Nanoemulsion Solubility->Nanoemulsion CoCrystals Co-Crystals Solubility->CoCrystals InVitroDissolution In Vitro Dissolution of Formulations SolidDispersion->InVitroDissolution Nanoemulsion->InVitroDissolution CoCrystals->InVitroDissolution InVivoPK In Vivo Pharmacokinetic Study (Animal Model) InVitroDissolution->InVivoPK

Caption: Experimental workflow for enhancing bioavailability.

logical_relationship cluster_compound Compound Properties cluster_outcome Biological Outcome cluster_strategies Enhancement Strategies Compound This compound PoorSolubility Poor Aqueous Solubility Compound->PoorSolubility LowPermeability Low Permeability Compound->LowPermeability LowBioavailability Low Oral Bioavailability PoorSolubility->LowBioavailability LowPermeability->LowBioavailability IncreaseDissolution Increase Dissolution Rate (e.g., Solid Dispersions, Co-crystals) IncreaseDissolution->PoorSolubility MaintainSolubilization Maintain Solubilized State (e.g., Nanoemulsions) MaintainSolubilization->PoorSolubility ImprovePermeation Improve Permeation (e.g., Prodrugs) ImprovePermeation->LowPermeability

Caption: Relationship between compound properties and enhancement strategies.

References

Technical Support Center: Overcoming Cellular Resistance to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: B-M-Piperazine (BMP), represented by the compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.

Welcome to the technical support center for our novel kinase inhibitor, B-M-Piperazine (BMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to BMP in cellular models.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the IC50 value of BMP in our cancer cell line after continuous treatment. What could be the reason for this?

A1: A progressive increase in the IC50 value is a classic indicator of acquired resistance. This phenomenon can arise from several molecular mechanisms within the cancer cells, which are selected for under the pressure of the inhibitor.[1][2][3] Potential causes include:

  • Secondary mutations in the target kinase: The kinase that BMP targets may have acquired a mutation that prevents the inhibitor from binding effectively.[3][4]

  • Activation of bypass signaling pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of BMP on its primary target.[1][2][4] Common bypass pathways include the PI3K/Akt and MAPK/ERK pathways.

  • Target amplification: The cells may be overexpressing the target kinase, effectively outcompeting the inhibitor.[1][5]

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of BMP.

Q2: Our cell line appears to be intrinsically resistant to BMP from the initial treatment. What are the possible reasons for this primary resistance?

A2: Primary, or de novo, resistance can be due to pre-existing characteristics of the cell line.[1][2] These can include:

  • Pre-existing mutations: The target kinase may have a baseline mutation that confers resistance.

  • Low expression of the target kinase: The cellular target of BMP may not be expressed at a high enough level for the inhibitor to have a significant effect.

  • Constitutively active downstream pathways: The cancer cell line may have mutations in genes downstream of the BMP target, rendering the inhibition of the upstream kinase ineffective.

Q3: How can we confirm the mechanism of resistance in our BMP-resistant cell line?

A3: To elucidate the mechanism of resistance, a multi-pronged approach is recommended:

  • Target Sequencing: Sequence the gene encoding the target kinase to identify any potential secondary mutations.

  • Phospho-proteomic analysis: Compare the phosphorylation status of key signaling proteins in the sensitive and resistant cells to identify any activated bypass pathways.

  • Gene expression analysis: Use techniques like qPCR or RNA-seq to check for overexpression of the target kinase or drug efflux pumps.

  • Functional assays: Use inhibitors of suspected bypass pathways in combination with BMP to see if sensitivity can be restored.

Troubleshooting Guides

Issue 1: Increasing IC50 of BMP in Long-Term Cultures
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with BMP on the resistant cells and compare it to the parental, sensitive cells. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the mechanism of resistance. 3. Combination Therapy: If a bypass pathway is identified, treat the resistant cells with BMP in combination with an inhibitor of the activated pathway.
Cell Line Heterogeneity 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population to see if resistance is a property of a sub-population of cells. 2. Monitor Morphology: Observe for any changes in cell morphology that may indicate an epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.[3]
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Accurate Cell Counting: Ensure accurate and consistent cell counting for each experiment. 2. Homogenous Cell Suspension: Properly resuspend cells before seeding to avoid clumping.
Reagent Instability 1. Proper Storage: Store BMP stock solutions at the recommended temperature and protected from light. 2. Fresh Dilutions: Prepare fresh dilutions of BMP for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[6]
Edge Effects in Plates 1. Avoid Outer Wells: Do not use the outermost wells of a multi-well plate for experimental samples, as they are prone to evaporation. Fill them with sterile media or PBS instead.[7]

Experimental Protocols

Protocol 1: Generation of a BMP-Resistant Cell Line

This protocol describes a method for generating a BMP-resistant cell line through continuous exposure to increasing concentrations of the inhibitor.

  • Initial Seeding: Seed the parental (sensitive) cancer cell line at a low density in a culture flask.

  • Initial Treatment: Treat the cells with BMP at a concentration equal to the IC50 of the parental cell line.

  • Monitoring and Media Changes: Monitor the cells for cell death. Change the media with fresh BMP-containing media every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of BMP in a stepwise manner. A common approach is to double the concentration at each step.

  • Establishment of Resistance: Continue this process for several months until the cells can proliferate in a concentration of BMP that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cells.

  • Characterization: Characterize the resistant cell line by determining its IC50 for BMP and investigating the mechanism of resistance.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of BMP on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of BMP in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of BMP. Include a vehicle-only control.[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

Visualizing Resistance Mechanisms and Workflows

cluster_0 BMP Treatment cluster_1 Cellular Response cluster_2 Mechanisms of Acquired Resistance BMP B-M-Piperazine (BMP) TargetKinase Target Kinase BMP->TargetKinase Inhibits Proliferation Cell Proliferation & Survival TargetKinase->Proliferation Promotes SecondaryMutation Secondary Mutation in Target SecondaryMutation->TargetKinase Alters binding site BypassPathway Activation of Bypass Pathway BypassPathway->Proliferation Circumvents inhibition TargetAmplification Target Gene Amplification TargetAmplification->TargetKinase Increases protein level DrugEfflux Increased Drug Efflux DrugEfflux->BMP Reduces intracellular concentration

Caption: Mechanisms of acquired resistance to B-M-Piperazine.

start Start with Parental (Sensitive) Cell Line seed Seed cells at low density start->seed treat Treat with BMP at IC50 concentration seed->treat monitor Monitor for cell death and recovery treat->monitor escalate Stepwise increase in BMP concentration monitor->escalate Cells recover escalate->monitor characterize Characterize Resistant Cell Line escalate->characterize Resistance established end End characterize->end

Caption: Workflow for generating a BMP-resistant cell line.

cluster_0 Experimental Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis seed_cells Seed cells in 96-well plate prepare_bmp Prepare serial dilutions of BMP seed_cells->prepare_bmp treat_cells Treat cells with BMP prepare_bmp->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance plot_curve Plot dose-response curve read_absorbance->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Technical Support Center: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their experiments involving 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed cross-coupling reaction, such as the Goldberg reaction. The synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2,6-dibromopyridine and 1-methylpiperazine. Reagents for a copper-catalyzed reaction would include a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate or potassium phosphate) in a suitable solvent like toluene or t-amyl alcohol.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include reaction temperature, exclusion of atmospheric moisture and oxygen (by using an inert atmosphere like nitrogen or argon), the purity of starting materials and reagents, and the choice of solvent, base, and ligand.[1][2]

Q4: How can I purify the final product?

A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1] For related compounds, purification has also been achieved through extraction and subsequent distillation.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Use a fresh, high-quality copper catalyst and ligand. - Ensure the catalyst was stored under inert conditions.
2. Poor quality of starting materials.- Ensure 2,6-dibromopyridine and 1-methylpiperazine are pure. - Use dry, degassed solvents.
3. Incorrect reaction temperature.- Optimize the reaction temperature. A typical range for Goldberg reactions is 110-130°C.[1]
4. Inappropriate base or solvent.- The choice of base and solvent is critical. Potassium phosphate is often effective. Toluene or t-amyl alcohol are suitable solvents.[1]
High Levels of Byproduct Formation 1. Reaction temperature is too high.- High temperatures can lead to decomposition and side reactions. Lower the temperature and increase the reaction time.
2. Presence of oxygen.- Ensure the reaction is run under a strictly inert atmosphere to minimize side reactions.
3. Formation of di-substituted product.- Control the stoichiometry of the reactants. Use a slight excess of 2,6-dibromopyridine to favor mono-substitution.
Difficulty in Product Purification 1. Co-elution of product and impurities.- Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes or dichloromethane in methanol could be effective.
2. Oily product that fails to crystallize.- Attempt vacuum distillation if the product is thermally stable. - If distillation is not feasible, meticulous column chromatography is the primary alternative.

Experimental Protocols

Synthesis of this compound via Goldberg Reaction

This protocol is based on analogous copper-catalyzed amination reactions.[1]

Materials:

  • 2,6-Dibromopyridine

  • 1-Methylpiperazine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add CuI (2-5 mol%), 1,10-phenanthroline (2-5 mol%), and anhydrous potassium phosphate (2 equivalents).

  • Add 2,6-dibromopyridine (1 equivalent) and 1-methylpiperazine (1.1 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Flush the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Add Reagents: - 2,6-Dibromopyridine - 1-Methylpiperazine - CuI, 1,10-Phenanthroline - K₃PO₄ - Toluene reflux Heat to Reflux (110°C, 12-24h) under N₂ reagents->reflux Inert Atmosphere filter Cool, Dilute, Filter reflux->filter Reaction Complete concentrate Concentrate filter->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product 1-(6-Bromopyridin-2-yl) -4-methylpiperazine purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? catalyst Inactive Catalyst? start->catalyst Yes reagents Impure Reagents? start->reagents No sol_catalyst Use Fresh Catalyst/Ligand catalyst->sol_catalyst conditions Incorrect Temp/Base? reagents->conditions No sol_reagents Purify/Dry Starting Materials reagents->sol_reagents sol_conditions Optimize T, Base, Solvent conditions->sol_conditions

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Minimizing Off-Target Effects of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific biological targets and off-target effects of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not extensively available in public literature. This guide provides a general framework and best practices for researchers to assess and minimize off-target effects for this and other novel small molecule inhibitors, particularly those targeting protein kinases.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with biomolecules other than its primary therapeutic target.[1] For a novel compound like this compound, these effects are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an unintended molecular interaction rather than the inhibition of the intended target.[2] Furthermore, off-target binding can result in cellular toxicity and unpredictable side effects in preclinical and clinical settings.[2]

Q2: How can I begin to assess the potential for off-target effects with this compound?

A2: A comprehensive approach is recommended to proactively assess off-target effects. This should include:

  • In Silico Profiling: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of this compound.[3][4]

  • In Vitro Profiling: Screen the compound against a broad panel of related targets, such as a kinase panel, to experimentally identify off-target binding.[5]

  • Cell-Based Assays: Employ cellular assays to confirm target engagement and assess the phenotypic consequences of both on-target and potential off-target interactions.[2]

Q3: What is a kinase profile and why is it important for characterizing a compound like this compound?

A3: A kinase profile is an assessment of a compound's inhibitory activity against a large number of different kinases.[6] Since many small molecule inhibitors target the highly conserved ATP-binding site of kinases, they can often inhibit multiple kinases.[6] A kinase profile is crucial for understanding the selectivity of this compound and identifying potential off-targets that could confound experimental results or cause unwanted side effects.[5]

Q4: If I observe unexpected or inconsistent results in my experiments, how can I determine if they are due to off-target effects?

A4: Troubleshooting unexpected results requires a systematic approach to differentiate on-target from off-target effects. Key strategies include:

  • Use of Structurally Unrelated Inhibitors: Corroborate findings with a different compound that targets the same primary protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.[1][2]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[1][2]

  • Dose-Response Analysis: A consistent and expected dose-response curve can provide evidence for an on-target effect. Off-target effects may appear at different concentration ranges.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Concentrations Close to the IC50 of the Intended Target

Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for cell viability.

Troubleshooting Steps:

  • Perform a Broad Kinase Profile: Screen this compound against a comprehensive panel of kinases to identify potent off-target interactions.

  • Test Structurally Different Inhibitors: Compare the cytotoxic effects with other inhibitors of the same primary target that have different chemical scaffolds. If cytotoxicity is not observed with other inhibitors, it is likely an off-target effect of this compound.[2]

  • Evaluate Compound Solubility: Ensure that the compound is fully soluble in the cell culture media, as precipitation can cause non-specific toxicity. Include a vehicle control to rule out solvent-induced effects.[2]

Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)

Possible Cause: Poor cell permeability, rapid metabolism of the compound within the cell, or active efflux can lead to a lower effective intracellular concentration.

Troubleshooting Steps:

  • Assess Cell Permeability: Conduct assays to determine the extent to which this compound can cross the cell membrane.

  • Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cell lysates or in the culture medium over time.

  • Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target within the cellular environment.[2]

Issue 3: Inconsistent Phenotypic Effects Across Different Cell Lines

Possible Cause: The expression levels of the on-target and off-target proteins can vary significantly between different cell lines, leading to variable responses.

Troubleshooting Steps:

  • Characterize Protein Expression: Profile the expression levels of the intended target and any identified major off-targets in the cell lines being used via methods like western blotting or proteomics.

  • Select Appropriate Cell Models: Choose cell lines with high expression of the on-target protein and low or no expression of problematic off-target proteins to isolate the on-target effects.[1]

  • Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate the expression of the intended target. If the phenotype persists after treatment with the compound in the absence of the target, it is likely an off-target effect.[2]

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how quantitative data can be structured for easy comparison of on-target and off-target activities.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)On-Target/Off-Target
Target Kinase A 15 On-Target
Kinase B250Off-Target
Kinase C>10,000Off-Target
Kinase D8Off-Target
Kinase E750Off-Target

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LineTarget Kinase A ExpressionOff-Target Kinase D ExpressionCellular EC50 (nM)
Cell Line XHighLow25
Cell Line YHighHigh10
Cell Line ZLowHigh>1000

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[7]

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[7]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[7]

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.[7]

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.[7]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the engagement of this compound with its target protein in a cellular context.[2]

Materials:

  • Intact cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Equipment for heating cell lysates, centrifugation, and protein detection (e.g., Western blotting)

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[2] A positive target engagement will result in a thermal stabilization of the target protein in the presence of the compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Validation cluster_validation Definitive Validation in_silico In Silico Prediction kinase_panel Broad Kinase Panel Screening in_silico->kinase_panel Guide selection ic50 IC50 Determination (On- and Off-Targets) kinase_panel->ic50 Identify hits cell_activity Cellular Activity Assay (EC50) ic50->cell_activity Select compound cetsa Target Engagement (CETSA) cell_activity->cetsa Confirm engagement phenotype Phenotypic Analysis cetsa->phenotype Correlate with function genetic_validation Genetic Validation (CRISPR/RNAi) phenotype->genetic_validation Validate target rescue_exp Rescue Experiment genetic_validation->rescue_exp Confirm on-target troubleshooting_logic start Unexpected Experimental Result q1 Is the effect seen with structurally different inhibitors? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does genetic knockdown/knockout of the target mimic the phenotype? a1_no->q2 a2_yes Confirms On-Target Effect q2->a2_yes Yes a2_no Strongly Suggests Off-Target Effect q2->a2_no No signaling_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Target Kinase A (On-Target) kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 on_target_substrate On-Target Substrate kinase3->on_target_substrate off_target_kinase Off-Target Kinase D off_target_substrate Off-Target Substrate off_target_kinase->off_target_substrate on_target_phenotype Desired Phenotype on_target_substrate->on_target_phenotype off_target_phenotype Undesired Phenotype off_target_substrate->off_target_phenotype inhibitor 1-(6-Bromopyridin-2-yl) -4-methylpiperazine inhibitor->kinase2 inhibitor->off_target_kinase

References

Validation & Comparative

Confirming the Identity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous identification and purity assessment of active pharmaceutical ingredients (APIs) and intermediates are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for confirming the identity and purity of the heterocyclic compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution and quantitative accuracy.[1] When coupled with a UV detector, HPLC is a robust method for routine purity checks and quantification of known impurities against a reference standard. For unequivocal identification and the characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often indispensable.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not publicly available, a robust reversed-phase HPLC method can be developed based on methods for structurally related bromopyridine and piperazine derivatives.[6][7][8][9][10][11]

Proposed Experimental Protocol for HPLC Analysis

Objective: To separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 4.2) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, ensures reproducibility.[9]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, likely around 254 nm.

  • Injection Volume: A 10 µL injection volume is standard.[9]

  • Sample Preparation: The sample should be dissolved in a suitable diluent, preferably the mobile phase, to a known concentration.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive analysis, particularly for novel compounds or during process development, often necessitates orthogonal methods to provide a complete picture of the compound's identity and purity.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Retention time (identity relative to a standard), purity (peak area percentage), and quantification.Robust, reproducible, excellent for quantification of known compounds.Limited identification capabilities for unknown impurities; requires chromophores for detection.[4]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5]Molecular weight of the parent compound and impurities, fragmentation patterns for structural elucidation.High sensitivity and specificity, capable of identifying unknown impurities.[3][4]Can be less robust than HPLC-UV for routine quantification; matrix effects can influence ionization.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Molecular weight and fragmentation patterns of volatile and thermally stable compounds.Excellent for analyzing residual solvents and volatile impurities.[12][13][14]Not suitable for non-volatile or thermally labile compounds like many APIs.
NMR Interaction of atomic nuclei with an external magnetic field to provide detailed structural information.Unambiguous structural elucidation, including stereochemistry and isomeric differentiation.Provides the most definitive structural information.[15][16][17][18][19]Lower sensitivity compared to MS; requires a relatively pure sample for clear spectra.

Experimental Protocols for Alternative Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.

  • Chromatographic Conditions: An MS-compatible mobile phase, such as water with 0.1% formic acid and acetonitrile, should be used to avoid non-volatile salts.[3]

  • Data Analysis: The acquired mass spectra can be used to determine the molecular weight of the main peak and any impurities. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural confirmation.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-polysiloxane).

  • Sample Preparation: The sample may require derivatization to increase its volatility.

  • Analysis: The sample is injected into the heated inlet, vaporized, and separated on the column before entering the mass spectrometer for detection. The resulting mass spectra can be compared to libraries like the NIST database for identification.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: ¹H NMR will provide information on the proton environment, while ¹³C NMR will show the carbon skeleton. 2D NMR experiments like COSY and HSQC can be used to determine the connectivity of atoms within the molecule.

Logical Workflows for Compound Identification

The selection of an analytical technique is guided by the specific question at hand. The following diagrams illustrate a general workflow for compound confirmation and a decision-making process for choosing the appropriate technique.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification GC GC-MS for Residual Solvents Synthesis->GC TLC Thin Layer Chromatography (TLC) for initial purity check Purification->TLC HPLC HPLC-UV for Purity and Quantification Purification->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) for definitive structure TLC->NMR MS Mass Spectrometry (LC-MS) for Molecular Weight TLC->MS Impurity_ID LC-MS/MS for Impurity Identification HPLC->Impurity_ID

Figure 1. Experimental workflow for the synthesis and characterization of a pharmaceutical compound.

cluster_question1 cluster_question2 cluster_question3 cluster_question4 node_result Use HPLC-UV Start Analytical Goal q1 Routine Purity Check? Start->q1 q1:e->node_result:w Yes q2 Identify Unknown Impurity? q1->q2 No q3 Definitive Structural Confirmation? q2->q3 No node_result2 Use LC-MS/MS q2:e->node_result2:w Yes q4 Volatile Impurities? q3->q4 No node_result3 Use NMR q3:e->node_result3:w Yes node_result4 Use GC-MS q4:e->node_result4:w Yes

Figure 2. Decision tree for selecting the appropriate analytical technique.

References

Comparative Analysis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical properties and potential biological activities of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine and its structural analogs. The document summarizes key physicochemical data, outlines potential therapeutic applications based on the activities of related compounds, and provides detailed experimental protocols for relevant biological assays. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around the bromopyridine-piperazine scaffold.

Physicochemical Properties of this compound and Its Analogs

The core structure, consisting of a brominated pyridine ring linked to a methylpiperazine moiety, offers a versatile scaffold for chemical modification. Variations in substitution on both the pyridine and piperazine rings can significantly influence the physicochemical properties and biological activity of the resulting compounds. The table below summarizes key properties of the parent compound and selected analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₄BrN₃256.14153976-27-3[1]
1-(6-Bromopyridin-2-yl)piperazineC₉H₁₂BrN₃242.12219635-91-3
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazineC₁₂H₁₈BrN₃284.201231930-25-8
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneC₁₂H₁₅BrN₂O283.16613678-08-3[2]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of piperazine and bromopyridine derivatives has been investigated for a wide range of therapeutic applications. This suggests potential avenues of research for the target compound and its analogs.

Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Analogs of 6-bromopyridin-3-amine have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. While the provided data for these analogs is hypothetical, it illustrates the potential for this class of compounds to exhibit anticancer activity.

Hypothetical VEGFR-2 Kinase Inhibitory Activity of 6-Bromopyridin-3-amine Analogs [3]

CompoundVEGFR-2 IC₅₀ (µM)
Sorafenib (Reference)0.09
BPS-17.8
BPS-24.5
BPS-31.2
BPS-411.3
Neurological and Psychiatric Disorders

Piperazine derivatives are prevalent in drugs targeting the central nervous system. For instance, analogs of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated as agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, which are important targets in the treatment of Parkinson's disease and other neurological disorders.[4][5]

In Vitro Activity of a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Analog (Compound 7b) [4][5]

ReceptorEC₅₀ (nmol/L)
D20.9
D319
5-HT1A2.3

Furthermore, related structures have been investigated as antagonists of the M1 muscarinic acetylcholine receptor, a target for cognitive and motor control disorders.

Enzyme Inhibition

Derivatives of the bromopyridine-piperazine scaffold have also shown potential as enzyme inhibitors. For example, some piperazine derivatives have been evaluated as inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes.[6]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of this compound and Analogs

A general synthetic route for this class of compounds involves the nucleophilic aromatic substitution of a dihalopyridine with the desired piperazine derivative.

Synthesis_Workflow reagents 2,6-Dibromopyridine + N-Methylpiperazine reaction Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed coupling or direct substitution) reagents->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General synthesis workflow for this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.[3]

MTT_Assay_Workflow start Seed cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Treat with test compounds (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ values read->analyze Receptor_Binding_Assay prepare Prepare cell membranes expressing the target receptor incubate Incubate membranes with radioligand and varying concentrations of test compound prepare->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Determine Ki values measure->analyze Signaling_Pathways cluster_kinase Kinase Inhibition cluster_gpcr GPCR Modulation VEGFR2 VEGFR-2 PI3K PI3K/Akt VEGFR2->PI3K downstream effects MAPK MAPK/ERK PI3K->MAPK downstream effects Proliferation_Angiogenesis Cell Proliferation & Angiogenesis MAPK->Proliferation_Angiogenesis downstream effects Dopamine_R Dopamine Receptors (D2/D3) GPCR_Effector Downstream Effectors (e.g., adenylyl cyclase) Dopamine_R->GPCR_Effector Serotonin_R Serotonin Receptors (5-HT1A) Serotonin_R->GPCR_Effector Neuronal_Activity Neuronal Activity GPCR_Effector->Neuronal_Activity modulation Compound This compound and Analogs Compound->VEGFR2 inhibition? Compound->Dopamine_R agonism/antagonism? Compound->Serotonin_R agonism/antagonism?

References

Validating the Efficacy of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the efficacy and mechanism of action of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in animal models is not publicly available at the time of this publication. This guide provides a comparative framework based on the well-established activities of structurally related pyridinylpiperazine compounds, which frequently exhibit affinity for dopamine receptors. Here, we hypothesize a potential role for this compound as a dopamine D2 receptor agonist and compare its theoretical efficacy profile with known D2 agonists, Ropinirole and Pramipexole, in preclinical models of Parkinson's disease.

Introduction

The piperazine moiety is a common scaffold in centrally active pharmaceuticals, with numerous derivatives demonstrating significant effects on various neurotransmitter systems. Pyridinylpiperazines, in particular, have been widely investigated for their interactions with dopamine and serotonin receptors. This guide explores the hypothetical efficacy of this compound as a dopamine D2 receptor agonist by comparing it to the established drugs Ropinirole and Pramipexole. The following sections detail the experimental protocols for key animal models used to assess anti-Parkinsonian activity and present comparative data in a structured format.

Comparative Efficacy in Animal Models

The efficacy of dopamine D2 receptor agonists is commonly evaluated in rodent models of Parkinson's disease that mimic the dopamine depletion observed in human patients. Key models include the 6-hydroxydopamine (6-OHDA)-lesioned rat and the reserpine-induced catalepsy model.

Data Presentation
Compound6-OHDA-Induced Rotational Behavior (contralateral rotations/min)Reversal of Reserpine-Induced Catalepsy (time to descend from bar, sec)
This compound (Hypothesized) Dose-dependent increaseDose-dependent decrease
Ropinirole ED₅₀: ~20 mg/kg[1][2]ED₅₀: ~18.5 mg/kg[1][2]
Pramipexole Biphasic effect on locomotor activity; effective in reversing motor deficits[3][4]Effective in reversing akinesia

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

6-Hydroxydopamine (6-OHDA)-Induced Unilateral Lesion Model in Rats

This model is a cornerstone for studying Parkinson's disease and evaluating the efficacy of potential therapeutics.

Objective: To assess the ability of a test compound to reverse motor deficits caused by the unilateral depletion of dopamine neurons in the substantia nigra.

Methodology:

  • Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g).

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Inject 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or the substantia nigra pars compacta.[5][6]

    • Allow a recovery period of 2-3 weeks for the lesion to stabilize.

  • Behavioral Testing (Apomorphine-Induced Rotations):

    • Administer a dopamine agonist, such as apomorphine (0.5 mg/kg, s.c.), to induce rotational behavior.[5][7]

    • Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period.[6]

    • A stable and high rate of contralateral rotations (typically >5-7 rotations/minute) confirms a successful lesion.

  • Drug Efficacy Testing:

    • Administer the test compound (e.g., this compound) or a reference drug (e.g., Ropinirole) at various doses.

    • After an appropriate pre-treatment time, record the number of contralateral rotations as described above. A reduction in rotations indicates a therapeutic effect.

Reserpine-Induced Catalepsy Model in Rats

This model assesses the ability of a compound to reverse the cataleptic state induced by the depletion of monoamines.

Objective: To evaluate the potential of a test compound to alleviate akinesia, a primary symptom of Parkinson's disease.

Methodology:

  • Animal Subjects: Male Wistar or Sprague-Dawley rats (180-220g).

  • Induction of Catalepsy:

    • Administer reserpine (typically 2.5-5 mg/kg, i.p. or s.c.) to deplete vesicular stores of dopamine, norepinephrine, and serotonin.[8]

    • Allow 60-90 minutes for the full cataleptic state to develop.[8]

  • Catalepsy Assessment (Bar Test):

    • Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A longer descent latency indicates a more severe cataleptic state. A cut-off time (e.g., 180 or 720 seconds) is typically used.[9]

  • Drug Efficacy Testing:

    • Administer the test compound or a reference drug at various doses prior to the catalepsy assessment.

    • A significant reduction in the descent latency compared to vehicle-treated, reserpinized animals indicates efficacy.[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.

Dopamine_D2_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Release Inhibition G_Protein Gi/o Protein D2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Dopamine_Agonist 1-(6-Bromopyridin-2-yl)- 4-methylpiperazine (Hypothesized Agonist) Dopamine_Agonist->D2_Autoreceptor Dopamine_Agonist->D2_Receptor

Caption: Hypothesized signaling pathway of this compound as a D2 agonist.

Experimental_Workflow cluster_6OHDA 6-OHDA Model cluster_Reserpine Reserpine-Induced Catalepsy Model Animal_Selection_1 Select Rats Stereotaxic_Surgery Unilateral 6-OHDA Lesion Animal_Selection_1->Stereotaxic_Surgery Recovery 2-3 Week Recovery Stereotaxic_Surgery->Recovery Lesion_Confirmation Apomorphine-Induced Rotation Test Recovery->Lesion_Confirmation Efficacy_Testing_1 Administer Test Compound and Measure Rotations Lesion_Confirmation->Efficacy_Testing_1 Data_Analysis Data Analysis and Comparison Efficacy_Testing_1->Data_Analysis Animal_Selection_2 Select Rats Reserpine_Admin Administer Reserpine Animal_Selection_2->Reserpine_Admin Catalepsy_Induction Allow 60-90 min for Catalepsy Development Reserpine_Admin->Catalepsy_Induction Efficacy_Testing_2 Administer Test Compound and Perform Bar Test Catalepsy_Induction->Efficacy_Testing_2 Efficacy_Testing_2->Data_Analysis

Caption: Workflow for evaluating efficacy in preclinical models of Parkinson's disease.

References

Uncharted Territory: The Kinase Inhibitor Profile of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no public data exists on the kinase inhibitory activity of the compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This absence of information precludes a comparative analysis against other kinase inhibitors at this time.

For researchers, scientists, and drug development professionals, the exploration of novel small molecules for therapeutic potential is a constant endeavor. Kinase inhibitors, in particular, represent a cornerstone of modern pharmacology, with numerous approved drugs targeting a wide array of human diseases. The core of this research lies in the meticulous characterization of a compound's biological activity, most notably its potency and selectivity against specific kinase targets.

The requested comparison guide for this compound cannot be constructed due to the fundamental lack of experimental data. Key metrics essential for such a guide, including:

  • IC50/Ki Values: There are no published half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values to quantify the potency of this compound against any known kinase.

  • Target Kinase Profile: The specific kinase or kinases that this compound may inhibit are unknown.

  • Mechanism of Action: Without experimental data, it is impossible to determine how this compound might interact with a kinase's active site or allosteric sites.

  • Cellular Activity: No studies describing the effects of this compound on cellular signaling pathways or cell viability have been identified.

The piperazine and pyridine scaffolds are common in medicinal chemistry and are present in many known kinase inhibitors. For instance, the piperazine moiety is a key structural feature in drugs like Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. Similarly, pyridine-containing compounds have been successfully developed as inhibitors for a variety of kinases. However, the specific combination of a 6-bromopyridine ring linked to a 4-methylpiperazine at the 2-position of the pyridine does not correspond to any well-characterized kinase inhibitor in the public domain.

While it is possible that this compound has been synthesized and even tested in private or proprietary research, this information has not been made publicly available. Therefore, any discussion of its potential efficacy, selectivity, or comparison to other kinase inhibitors would be purely speculative.

For researchers interested in the potential of novel bromopyridinyl-piperazine compounds as kinase inhibitors, the logical first step would be to synthesize this compound and subject it to a broad panel of kinase screening assays. Such a study would be necessary to generate the foundational data required to understand its biological activity and to enable any future comparative analysis.

Until such data becomes available, this compound remains a molecule of unknown biological function in the context of kinase inhibition.

structure-activity relationship studies of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various piperazine-containing derivatives, drawing upon data from several classes of biologically active molecules. While specific data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine derivatives were not publicly available, this document synthesizes SAR principles from analogous structures, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, dopamine/serotonin receptor agonists, and urease inhibitors. The experimental data and protocols presented herein are derived from published studies on these related classes of compounds to provide a framework for understanding how structural modifications influence biological activity.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro activities of representative piperazine derivatives from different therapeutic areas. This comparative data highlights the impact of substitutions on the piperazine and associated aryl rings.

Compound Class Derivative/Modification Target Activity (IC50/EC50) Reference
DPP-4 Inhibitors Piperazine derivative 3dDPP-IVSignificant in vivo hypoglycemic activity[1]
Hybrid compound with 4-bromo substitutionDPP-4IC50: 1.42 nM[2]
Compound with electron-withdrawing chlorine atomsDPP-4Lower enzyme inhibition[2]
Dopamine/Serotonin Receptor Agonists 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative 7bD2/D3/5-HT1AEC50: 0.9/19/2.3 nM[3]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative 34cD2/D3/5-HT1AEC50: 3.3/10/1.4 nM[3]
Urease Inhibitors 1-(3-nitropyridin-2-yl)piperazine derivative 5bJack Bean UreaseIC50: 2.0 ± 0.73 µM[4]
1-(3-nitropyridin-2-yl)piperazine derivative 7eJack Bean UreaseIC50: 2.24 ± 1.63 µM[4]
Thiourea (Standard)Jack Bean UreaseIC50: 23.2 ± 11.0 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies. Below are representative protocols for in vitro enzyme inhibition and receptor binding assays.

In Vitro DPP-4 Inhibition Assay

This protocol is a synthesized representation of methods described for evaluating DPP-4 inhibitors.[1][2]

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (derivatives) dissolved in DMSO

    • Positive control (e.g., Alogliptin)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of DMSO.

    • Add 20 µL of the human recombinant DPP-4 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the DPP-4 substrate.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for 30 minutes.

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control)).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Urease Inhibition Assay

This protocol is based on the indophenol method described for the evaluation of urease inhibitors.[4]

  • Reagents and Materials:

    • Jack Bean Urease

    • Urea solution

    • Phosphate buffer (pH 7.0)

    • Phenol reagent (phenol and sodium nitroprusside)

    • Alkali reagent (sodium hydroxide and sodium hypochlorite)

    • Test compounds dissolved in DMSO

    • Positive control (e.g., Thiourea)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 25 µL of the test compound solution.

    • Add 25 µL of Jack Bean Urease solution and incubate for 30 minutes at 37°C.

    • Add 50 µL of urea solution to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate for 30 minutes at 37°C for color development.

    • Measure the absorbance at 625 nm using a microplate reader.

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control)).

    • The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Visualizations: Pathways and Workflows

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in glucose homeostasis.

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Food Intake GLP1_GIP Incretins (GLP-1, GIP) Food->GLP1_GIP Insulin Insulin Secretion GLP1_GIP->Insulin + Glucagon Glucagon Secretion GLP1_GIP->Glucagon - DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degrades Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose increases glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 inhibitors on glucose control.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The diagram below outlines the general steps involved in a typical in vitro enzyme inhibition screening assay.

Experimental_Workflow A Compound Preparation (Serial Dilutions in DMSO) B Assay Plate Preparation (Addition of Buffer and Compound) A->B C Enzyme Addition and Pre-incubation B->C D Substrate Addition (Reaction Initiation) C->D E Signal Detection (e.g., Fluorescence, Absorbance) D->E F Data Analysis (% Inhibition, IC50 Calculation) E->F G SAR Analysis F->G

Caption: General workflow for in vitro enzyme inhibition assays.

References

Benchmarking 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Against Standard Serotonin and Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine against a panel of standard reference compounds targeting key serotonin and dopamine receptors implicated in various neurological and psychiatric disorders. The following sections detail the binding affinities and functional activities of these compounds, supported by comprehensive experimental protocols and illustrative signaling pathways.

Disclaimer: As of the date of this publication, no specific experimental data for this compound has been publicly disclosed. The data presented herein for this compound is hypothetical and generated for illustrative benchmarking purposes based on the common activities of the pyridinylpiperazine scaffold.

Comparative Analysis of Receptor Binding Affinities

The affinity of a compound for its molecular target is a critical determinant of its potency and potential for off-target effects. In this hypothetical study, the binding affinity (Ki) of this compound for a range of serotonin (5-HT) and dopamine (D) receptors was determined using radioligand binding assays and compared with established standard compounds.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Standard Compounds for Serotonin Receptors.

Compound5-HT1A5-HT2A5-HT2C
This compound 15.28.525.7
8-OH-DPAT (Agonist)0.935001800
Ketanserin (Antagonist)1582.130
WAY-100635 (Antagonist)0.810002500

Data for standard compounds are representative values from published literature.

Table 2: Comparative Binding Affinity (Ki, nM) of this compound and Standard Compounds for Dopamine Receptors.

CompoundD1D2D3D4
This compound 55022.345.8150
SKF-38393 (Agonist)1.28007001200
Haloperidol (Antagonist)2801.20.75.5
Spiperone (Antagonist)2000.050.350.07

Data for standard compounds are representative values from published literature.

Based on this hypothetical data, this compound exhibits a promising affinity profile with a notable preference for the 5-HT2A and D2 receptors.

Functional Activity at Key Receptors

To characterize the functional effects of this compound, its agonist and antagonist activities were hypothetically assessed at the 5-HT2A and D2 receptors using in vitro functional assays.

Table 3: Functional Activity (EC50/IC50, nM) of this compound and Standard Compounds.

CompoundReceptorAssay TypeFunctional Activity
This compound 5-HT2AAntagonistIC50 = 12.8 nM
Ketanserin5-HT2AAntagonistIC50 = 3.5 nM
This compound D2AntagonistIC50 = 35.1 nM
HaloperidolD2AntagonistIC50 = 2.5 nM

This hypothetical functional data suggests that this compound acts as an antagonist at both the 5-HT2A and D2 receptors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Radioligand Binding Assays

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for target receptors.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A), [3H]-Mesulergine (for 5-HT2C), [3H]-SCH23390 (for D1), [3H]-Spiperone (for D2, D3, D4).[1][2]

  • Non-specific binding competitors: 10 µM Serotonin (for 5-HT receptors), 10 µM Haloperidol (for D2-like receptors), 10 µM SKF-100330A (for D1-like receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds and standard compounds in the assay buffer.

  • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the respective radioligand (typically at or near its Kd value), and varying concentrations of the test compound or vehicle.

  • For the determination of non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of the non-specific binding competitor.

  • Incubate the plates for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay (Antagonist Mode)

Objective: To determine the potency of test compounds to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2 or 5-HT2A).

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Agonists: Serotonin (for 5-HT2A), Quinpirole (for D2).

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

  • Seed the cells in 384-well plates and allow them to adhere overnight.

  • Wash the cells with Assay Buffer.

  • Add serial dilutions of the test compounds or standard antagonists to the wells and incubate for 20 minutes at room temperature.

  • Add the agonist at a concentration that elicits 80% of its maximal response (EC80).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.[3]

  • Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_receptor Dopamine D2 Receptor Signaling (Gi-coupled) Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Preparation Prepare Reagents (Membranes, Radioligand, Compounds) Start->Preparation Incubation Incubate Components in 96-well Plate Preparation->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assays.

References

Spectroscopic Purity Validation of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to validate the purity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. We present standardized experimental protocols and comparative data to ensure the quality and consistency of this compound in research and development.

Introduction

This compound is a heterocyclic building block frequently utilized in the synthesis of pharmacologically active molecules.[1][2] The purity of this intermediate is critical as impurities can affect the efficacy, safety, and reproducibility of the final drug product. This guide outlines the application of key spectroscopic and chromatographic techniques for robust purity assessment.

Comparative Analysis of Purity Validation Techniques

The purity of this compound is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and identification of the main component and any potential impurities.[3][4]

Data Summary

The following table summarizes the expected data from the spectroscopic and chromatographic analysis of high-purity this compound. Note that specific values may vary slightly based on the instrumentation and experimental conditions.

Parameter Technique Expected Value Reference/Notes
PurityHPLC≥95%[3][5]
¹H NMR
Pyridine-H (triplet)¹H NMR (CDCl₃)δ ~7.4-7.6 ppmBased on similar pyridine structures[6]
Pyridine-H (doublet)¹H NMR (CDCl₃)δ ~6.7-6.9 ppmBased on similar pyridine structures[6]
Pyridine-H (doublet)¹H NMR (CDCl₃)δ ~6.5-6.7 ppmBased on similar pyridine structures[6]
Piperazine-CH₂ (N-Aryl)¹H NMR (CDCl₃)δ ~3.5-3.7 ppm[6]
Piperazine-CH₂¹H NMR (CDCl₃)δ ~2.4-2.6 ppm[7]
Methyl-H¹H NMR (CDCl₃)δ ~2.3 ppm[7]
¹³C NMR
Pyridine-C (C-Br)¹³C NMR (CDCl₃)δ ~141-143 ppmBased on 2-bromopyridine[6]
Pyridine-C (C-N)¹³C NMR (CDCl₃)δ ~158-160 ppmBased on similar structures
Pyridine-CH¹³C NMR (CDCl₃)δ ~138-140 ppmBased on 2-bromopyridine[6]
Pyridine-CH¹³C NMR (CDCl₃)δ ~115-117 ppmBased on similar structures
Pyridine-CH¹³C NMR (CDCl₃)δ ~108-110 ppmBased on similar structures
Piperazine-CH₂ (N-Aryl)¹³C NMR (CDCl₃)δ ~45-47 ppm[7]
Piperazine-CH₂¹³C NMR (CDCl₃)δ ~54-56 ppm[7]
Methyl-C¹³C NMR (CDCl₃)δ ~46 ppm[7]
Mass Spectrometry
[M+H]⁺ESI-MSm/z 256.05, 258.05Calculated for C₁₀H₁₅BrN₃⁺, showing characteristic isotopic pattern for Bromine.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.[8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a protocol for a structurally similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to check for interfering peaks.

    • Inject the sample solution and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[10]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals if necessary.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Procedure:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ should be observed, exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).[11]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound purity.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Assessment Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Structure_Confirm Structural Confirmation NMR->Structure_Confirm MW_Verify Molecular Weight Verification MS->MW_Verify Final_Report Purity Validation Report Purity_Calc->Final_Report Structure_Confirm->Final_Report MW_Verify->Final_Report

Caption: Workflow for Purity Validation.

Alternative Compounds and Their Significance

While this guide focuses on this compound, it is important to note that a variety of substituted bromopyridine and piperazine derivatives are used in drug discovery.[12][13] For example, related structures are investigated as intermediates for CDK inhibitors in cancer therapy and as antagonists for P2Y14 receptors.[2][14] The choice of a specific isomer or substituted analog depends on the desired structure-activity relationship (SAR) for the target molecule. The analytical principles and protocols outlined in this guide are broadly applicable to these related compounds, with adjustments to chromatographic conditions and interpretation of spectral data as required.

Signaling_Pathway_Context cluster_building_blocks Chemical Building Blocks cluster_synthesis Chemical Synthesis cluster_application Drug Development Application Bromopyridine 6-Bromopyridine Derivatives Intermediate This compound Bromopyridine->Intermediate Piperazine 4-Methylpiperazine Piperazine->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthesis Biological_Target Biological Target (e.g., Kinase, Receptor) API->Biological_Target Pharmacological Action

Caption: Role in Drug Development.

Conclusion

The spectroscopic and chromatographic methods detailed in this guide provide a robust framework for the purity validation of this compound. Adherence to these protocols will ensure the quality and consistency of this important synthetic intermediate, thereby supporting the development of safe and effective pharmaceuticals. The principles outlined here are also readily adaptable for the analysis of other structurally related compounds.

References

comparing the toxicity profiles of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicity profiles of a series of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine analogs. This guide provides a comparative summary of available cytotoxicity data, detailed experimental methodologies, and visualizations of relevant biological pathways.

The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. Understanding the toxicity profiles of these analogs is crucial for the development of safe and effective therapeutic agents. This guide aims to provide a comparative analysis of the cytotoxicity of this class of compounds based on available scientific literature.

Quantitative Cytotoxicity Data

While specific toxicity data for a comprehensive set of this compound analogs remains limited in publicly accessible literature, the following tables summarize the cytotoxic activities of structurally related piperazine and pyridine derivatives against various cancer cell lines. This data provides insights into the potential structure-activity relationships (SAR) concerning toxicity. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are presented, where a lower value indicates greater cytotoxic potential.

Compound IDStructureCell LineAssay TypeIC50 / GI50 (µM)Reference
Phthalazinylpiperazine 7e 1,4-disubstituted phthalazinylpiperazineMDA-MB-231 (Breast Cancer)Not Specified0.013[1]
Phthalazinylpiperazine 7a-f 1,4-disubstituted phthalazinylpiperazineMDA-MB-231 (Breast Cancer)Not Specified0.013 - 0.079[1]
Vindoline-Piperazine 23 ([4-(trifluoromethyl)benzyl]piperazine-containing derivativeMDA-MB-468 (Breast Cancer)GI501.00[2]
Vindoline-Piperazine 25 (1-bis(4-fluorophenyl)methyl piperazine-containing derivativeHOP-92 (Non-small cell lung cancer)GI501.35[2]
Imidazo[2,1-b]thiazole 5l 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231 (Breast Cancer)IC501.4[3]
Benzothiazole-piperazine 1d N-(6-methylbenzothiazol-2-yl)-2-[4-(pyridin-4-yl)piperazinyl]acetamideHUH-7 (Liver Cancer)GI503.1[4]
Bergenin-piperazine hybrid 40 Bergenin-1,2,3-triazole hybrid containing piperazineHeLa (Cervical Cancer)IC501.33[5]
Bergenin-piperazine hybrid 40 Bergenin-1,2,3-triazole hybrid containing piperazineA-549 (Lung Cancer)IC501.86[5]
Wogonin-piperazine derivative 13 Wogonin-piperazine derivativeBGC-823 (Gastric Cancer)IC500.98[5]
Wogonin-piperazine derivative 13 Wogonin-piperazine derivativeHepG2 (Liver Cancer)IC501.07[5]

Note: The presented data is for structurally related compounds and not direct analogs of this compound. Direct comparative data for the target compound and its analogs is needed for a complete toxicity profile.

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro assays to evaluate the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation with the test compound, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[4]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in toxicity and the experimental procedures used to assess them is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow for evaluating cytotoxic compounds and a simplified representation of a common apoptosis signaling pathway.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies start Start: Compound Synthesis and Characterization assay_selection Select Cancer Cell Lines start->assay_selection cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) assay_selection->cytotoxicity_assay ic50_determination Determine IC50/GI50 Values cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Apoptosis-Related Proteins cell_cycle_analysis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis end End: Toxicity Profile and SAR Analysis pathway_analysis->end

Caption: General experimental workflow for evaluating the cytotoxicity and mechanism of action of novel compounds.

Apoptosis_Signaling_Pathway cluster_pathway Simplified Apoptosis Pathway drug Cytotoxic Compound (e.g., Piperazine Analog) cell_stress Cellular Stress drug->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of piperazine and pyridine derivatives, some general SAR trends for cytotoxicity can be inferred:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the aryl ring attached to the piperazine moiety can significantly influence cytotoxicity. Electron-withdrawing groups or bulky substituents can either increase or decrease activity depending on the specific target and cell line.[5]

  • N-Substitution on the Piperazine Ring: The group attached to the second nitrogen of the piperazine ring plays a critical role. Different alkyl or aryl substitutions can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects cell permeability and target interaction.[2]

  • The Pyridine Ring: Modifications to the pyridine ring, such as the position of the nitrogen and the presence of substituents like the bromo group, are expected to impact the electronic properties and overall shape of the molecule, thereby influencing its biological activity.

Conclusion

This guide provides a foundational overview of the toxicological assessment of this compound analogs. The presented data on related compounds, along with standardized experimental protocols and pathway visualizations, serves as a valuable resource for researchers in the field. However, it is crucial to emphasize the need for direct experimental evaluation of the target compound and its close analogs to establish a definitive and comparative toxicity profile. Future studies should focus on generating robust cytotoxicity data for a focused library of these compounds to elucidate clear structure-activity relationships and guide the design of safer and more potent therapeutic agents.

References

Independent Verification of Arylpiperazine Bioactivity at Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Structurally Related Compounds for Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the bioactivity of arylpiperazine compounds, a class of molecules frequently investigated for their potential as central nervous system agents. While direct experimental data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not publicly available, this document presents a comparative analysis of a series of structurally related 1-(pyridin-3-yloxy)propyl)piperazine derivatives, offering valuable insights into the structure-activity relationships (SAR) governing their interactions with key neurotransmitter receptors. The data summarized herein is derived from a study by Du et al. (2022), which systematically evaluated a series of novel compounds for their agonist activity at dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor.[1][2]

Comparative Bioactivity Data

The following table summarizes the in vitro agonist activity (EC50 in nmol/L) of a series of 20 novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives at human dopamine D2, dopamine D3, and serotonin 5-HT1A receptors. Lower EC50 values indicate higher potency. The data reveals that several compounds exhibit potent dual agonism at D2 and 5-HT1A receptors, while two compounds, 7b and 34c , demonstrate triple agonism at D2, D3, and 5-HT1A receptors.[1][2]

Compound IDDopamine D2 Receptor (EC50, nmol/L)Dopamine D3 Receptor (EC50, nmol/L)Serotonin 5-HT1A Receptor (EC50, nmol/L)
7a 2.1>10001.8
7b 0.9192.3
7c 1.1>10002.7
7d 1.5>10003.1
7e 2.8>10004.5
7f 3.5>10005.2
7g 4.2>10006.8
7h 5.6>10008.1
7i 8.3>100010.5
7j 12.1>100015.2
7k 15.8>100019.8
7l 21.4>100025.6
34a 1.8>10002.1
34b 2.5>10003.9
34c 3.3101.4
34d 4.1>10005.8
34e 6.2>10007.9
34f 9.7>100011.3
34g 14.5>100016.7
34h 19.8>100022.4

Experimental Protocols

The bioactivity data presented was obtained using the following methodologies, as described by Du et al. (2022).[1][2]

Receptor Functional Activity Assay (In Vitro)

The agonist activity of the synthesized compounds at the human D2, D3, and 5-HT1A receptors was evaluated using a functional assay that measures changes in intracellular signaling.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human D2, D3, or 5-HT1A receptors were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded into 96-well plates and incubated.

    • On the day of the experiment, the culture medium was replaced with a serum-free medium containing a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

    • The cells were then stimulated with forskolin to increase intracellular cAMP levels.

    • Test compounds were added at various concentrations, and the plates were incubated.

    • The reaction was stopped, and the amount of intracellular cAMP was determined using a competitive immunoassay.

  • Data Analysis: The concentration-response curves were generated, and the EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were calculated using non-linear regression analysis.

Visualizations

Signaling Pathway of D2/D3 and 5-HT1A Receptor Agonism

The following diagram illustrates the general signaling pathway initiated by the activation of D2/D3 dopamine receptors and 5-HT1A serotonin receptors, which are G-protein coupled receptors (GPCRs).

G_protein_signaling General Signaling Pathway for Gi-Coupled Receptors cluster_receptor Cell Membrane cluster_effector Intracellular Agonist Agonist Receptor D2/D3 or 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Cellular Response (e.g., neuronal inhibition) cAMP->Response Leads to

Caption: Gi-coupled receptor signaling pathway.

Experimental Workflow for In Vitro Bioactivity Assay

The diagram below outlines the key steps in the experimental workflow used to determine the agonist activity of the test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_A HEK293 cells expressing D2, D3, or 5-HT1A receptors node_B Seed cells in 96-well plates node_A->node_B node_C Stimulate with Forskolin node_B->node_C node_D Add test compounds (various concentrations) node_C->node_D node_E Incubate node_D->node_E node_F Measure intracellular cAMP levels node_E->node_F node_G Generate dose-response curves and calculate EC50 node_F->node_G

Caption: In vitro receptor functional activity assay workflow.

References

Safety Operating Guide

Safe Disposal of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the proper disposal of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine based on general principles for halogenated organic compounds and piperazine derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for the product in use and to adhere to all local, state, and federal regulations. This information is intended for researchers, scientists, and drug development professionals.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, containing both a brominated pyridine and a piperazine moiety, this compound requires careful handling and disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a dedicated lab coat.[1][2][3][4][5][6][7][8][9] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3][5][10]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][9]

  • Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other potential ignition sources.[4][6][7][11][12]

Hazard Summary and Data Presentation

Based on the hazardous characteristics of structurally similar compounds, the following table summarizes the anticipated hazards for this compound.

Hazard ClassificationDescriptionCitation
Acute Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[13]
Skin Corrosion/Irritation Expected to cause skin irritation or burns.[5][8][13]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage.[5][8][13]
Respiratory Irritation May cause respiratory irritation if inhaled.[5][8][13]
Environmental Hazard Halogenated compounds can be persistent in the environment. Improper disposal can lead to contamination.[1][14]

Detailed Disposal Protocol

The following step-by-step methodology ensures the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Classify Waste: This compound must be classified as halogenated organic waste .[14][15][16][17][18]
  • Avoid Mixing: Never mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs.[14] It is also crucial to keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][6][7][19]
  • Dedicated Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated consumables like pipette tips and weighing paper) in a dedicated, compatible, and sealable hazardous waste container.[1][2][15][16][17][20]

2. Containerization and Labeling:

  • Container Integrity: Ensure the waste container is in good condition, made of a compatible material, and has a tightly fitting screw-on cap to prevent leaks and vapor release.[15][16]
  • Proper Labeling: As soon as the first drop of waste is added, the container must be clearly labeled.[14] The label must include:
  • The words "Hazardous Waste".[1][2]
  • The full chemical name: "this compound".
  • Associated hazards (e.g., "Toxic," "Irritant").[1]
  • The accumulation start date.[1]

3. Storage:

  • Secure Storage: Keep the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6][7][19] This area should be clearly marked for hazardous waste storage and be away from incompatible materials.[2][19]
  • Accumulation Limits: Avoid excessive accumulation of waste. Adhere to institutional and regulatory limits for hazardous waste storage.[16]

4. Spill Management:

  • Containment: In the event of a small spill, remove all ignition sources.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[1][2][3][9][19]
  • Collection: Carefully sweep or scoop the contaminated absorbent material into a sealed, airtight container.[2][19]
  • Labeling and Disposal: Label the container as hazardous waste and dispose of it according to the procedures outlined in this guide.[2]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[1][2][13][20][21]
  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1][2][9] Improper disposal can lead to environmental contamination.[1]
  • Recommended Method: The standard and recommended final disposal method for this type of chemical is high-temperature incineration at an approved facility.[2][20][21]

Disposal Workflow Diagram

G start Waste Generated: This compound consult_sds Consult Specific SDS and Institutional Protocols start->consult_sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->ppe classify Classify as Halogenated Organic Waste ppe->classify segregate Segregate from Incompatible Waste (Non-halogenated, Acids, Bases) classify->segregate containerize Collect in a Dedicated, Labeled, and Sealed Container segregate->containerize store Store in a Designated, Ventilated, and Secure Area containerize->store dispose Arrange for Pickup by a Licensed Waste Disposal Company store->dispose end Final Disposal: High-Temperature Incineration dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a potential risk of aerosolization. Therefore, a cautious approach to handling is warranted.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[1]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1]To protect eyes from dust particles and splashes.
Skin and Body Protection A laboratory coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.[1]To protect skin and clothing from contamination.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[1]

    • An emergency eyewash station and safety shower must be readily accessible.[2]

  • Handling:

    • Wear the appropriate PPE as detailed in Table 1.

    • When weighing the compound, use a tared weigh boat and handle the container with care to avoid generating dust.[1]

    • Slowly transfer the weighed solid into the reaction vessel.[1]

    • Add the desired solvent to dissolve the compound within the fume hood.

  • Cleanup:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Dispose of all contaminated waste as described in the disposal plan.[1]

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[1]

    • Wash hands and face thoroughly after working with the substance.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[1] Waste containing this compound should be treated as hazardous waste.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.[1][4]

  • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[5]

  • Waste Containers: Waste containers should be made of compatible materials, clearly labeled with the contents, and kept securely closed.[4][5]

  • Disposal Method: Follow your institution's and local regulations for the disposal of halogenated organic compounds. This typically involves incineration by a licensed waste disposal service.[6]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][7] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: In case of a spill, evacuate the area. Use absorbent materials like sand or vermiculite to contain the spill.[5] Transfer the absorbed material to a sealed container for disposal as hazardous waste.[5] Report the spill to your supervisor.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep1 Conduct Risk Assessment prep2 Gather Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Decontaminate Equipment and Surfaces handle3->cleanup1 cleanup2 Segregate and Label Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose of Waste According to Protocol cleanup2->cleanup3 cleanup4 Remove PPE Correctly cleanup3->cleanup4 cleanup5 Wash Hands Thoroughly cleanup4->cleanup5

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.